molecular formula C39H79N2O6P B10766942 N-Palmitoylsphingomyelin CAS No. 641628-11-7

N-Palmitoylsphingomyelin

Cat. No.: B10766942
CAS No.: 641628-11-7
M. Wt: 703.0 g/mol
InChI Key: RWKUXQNLWDTSLO-GWQJGLRPSA-N
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Description

N-Palmitoylsphingomyelin is a specific and well-defined sphingolipid species that serves as an essential tool for investigating the structure and function of cellular membranes, particularly lipid rafts. As a major component of the outer leaflet of the plasma membrane, sphingomyelin plays a critical role in membrane integrity, signaling, and trafficking. This palmitoylated variant, with its fully saturated C16 acyl chain, contributes to the formation of ordered membrane domains (lipid rafts) by facilitating tight packing with cholesterol. Researchers utilize this compound to study its involvement in cellular processes such as apoptosis, autophagy, and inflammatory signaling, often mediated through its metabolites ceramide and sphingosine-1-phosphate. Its high purity makes it ideal for use as a standard in mass spectrometry-based lipidomics, for reconstituting synthetic membranes in biophysical studies, and for examining the molecular mechanisms of diseases where sphingolipid metabolism is disrupted, including atherosclerosis, neurodegenerative disorders, and cancer. This compound is fundamental for advancing our understanding of membrane biology and sphingolipid-driven pathophysiology.

Properties

IUPAC Name

[(E,2S,3R)-2-(hexadecanoylamino)-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H79N2O6P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-38(42)37(36-47-48(44,45)46-35-34-41(3,4)5)40-39(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h30,32,37-38,42H,6-29,31,33-36H2,1-5H3,(H-,40,43,44,45)/b32-30+/t37-,38+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWKUXQNLWDTSLO-GWQJGLRPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(COP(=O)([O-])OCC[N+](C)(C)C)C(C=CCCCCCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)N[C@@H](COP(=O)([O-])OCC[N+](C)(C)C)[C@@H](/C=C/CCCCCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H79N2O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901312972, DTXSID401334206
Record name N-Palmitoylsphingomyelin
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Record name (2S,3R,4E)-2-(Hexadecanoylamino)-3-hydroxy-4-octadecen-1-yl 2-(trimethylazaniumyl)ethyl phosphate
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Molecular Weight

703.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name SM(d18:1/16:0)
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CAS No.

6254-89-3, 641628-11-7
Record name N-Palmitoylsphingomyelin
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Record name N-Palmitoylsphingomyelin
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Record name N-Palmitoylsphingomyelin
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Record name (2S,3R,4E)-2-(Hexadecanoylamino)-3-hydroxy-4-octadecen-1-yl 2-(trimethylazaniumyl)ethyl phosphate
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Record name N-PALMITOYLSPHINGOMYELIN
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Record name SM(d18:1/16:0)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Metabolic Pathways of N Palmitoylsphingomyelin

N-Palmitoylsphingomyelin Biosynthesis

The de novo synthesis of this compound is a multi-step process that begins in the endoplasmic reticulum and culminates in the Golgi apparatus.

The first committed and rate-limiting step in the biosynthesis of all sphingolipids, including this compound, is the condensation of the amino acid L-serine with palmitoyl-CoA. wikipedia.orgnumberanalytics.comtandfonline.com This reaction is catalyzed by the enzyme Serine Palmitoyltransferase (SPT) , which is located on the cytosolic face of the endoplasmic reticulum (ER). wikipedia.orgnih.gov SPT, a pyridoxal (B1214274) 5'-phosphate-dependent enzyme, joins these two precursors to form 3-ketodihydrosphingosine (also known as 3-ketosphinganine). numberanalytics.comtandfonline.comnih.gov

Following the initial condensation, the newly formed 3-ketodihydrosphingosine undergoes a series of modifications at the ER. First, it is rapidly reduced to dihydrosphingosine (sphinganine) by the enzyme 3-ketodihydrosphingosine reductase. tandfonline.comresearchgate.net Next, a fatty acyl group is attached to the amino group of dihydrosphingosine via an amide linkage. This N-acylation is carried out by a family of (dihydro)ceramide synthases (CerS). numberanalytics.comresearchgate.netmdpi.com To form the specific precursor for this compound, palmitoyl-CoA is used as the acyl donor. The resulting molecule is dihydroceramide (B1258172). Finally, a double bond is introduced into the sphingoid base backbone by dihydroceramide desaturase, yielding ceramide . wikipedia.orgnumberanalytics.comresearchgate.net

This newly synthesized ceramide is then transported from its site of synthesis in the ER to the Golgi apparatus, where the final step of sphingomyelin (B164518) synthesis occurs. wikipedia.orgrupress.org Evidence suggests that this transport is predominantly a non-vesicular process, meaning it does not rely on transport vesicles. rupress.orgnih.govnih.gov

In the lumen of the trans-Golgi, ceramide is converted into sphingomyelin. wikipedia.orgjst.go.jp This reaction is catalyzed by Sphingomyelin Synthase (SMS) , an enzyme that transfers a phosphocholine (B91661) head group from phosphatidylcholine (PC) to the primary hydroxyl group of ceramide. wikipedia.orgmdpi.comembopress.org This enzymatic action results in the formation of this compound and, as a crucial byproduct, diacylglycerol (DAG) . wikipedia.orgembopress.orglaminarpharma.com

Mammalian cells possess a family of SMS enzymes. The primary isozymes are:

SMS1 : Predominantly located in the Golgi apparatus. mdpi.comembopress.org

SMS2 : Primarily found at the plasma membrane. wikipedia.orgmdpi.comembopress.org

Sphingomyelin Synthase-related protein (SMSr) : An ER-resident protein that preferentially uses phosphatidylethanolamine (B1630911) to produce ceramide phosphoethanolamine, not sphingomyelin. mdpi.comnih.gov

Both SMS1 and SMS2 catalyze the same reaction to produce sphingomyelin. mdpi.comkanazawa-med.ac.jpnih.gov

The efficient, non-vesicular transport of ceramide from the ER to the trans-Golgi is mediated by the Ceramide Transfer Protein (CERT) . jst.go.jpnih.govencyclopedia.pub CERT is a cytosolic protein that acts as a lipid shuttle. nih.govpnas.org It specifically extracts ceramide from the ER membrane and delivers it to the Golgi. nih.govscientificarchives.com This function is critical for the synthesis of sphingomyelin. nih.gov

CERT's function is facilitated by its distinct domains:

A START (StAR-related lipid transfer) domain at the C-terminus, which binds and shields the ceramide molecule during transport. pnas.orgscientificarchives.com

A Pleckstrin Homology (PH) domain at the N-terminus, which targets the protein to the Golgi by binding to phosphatidylinositol 4-phosphate. scientificarchives.combiologists.com

A FFAT motif (two phenylalanines in an acidic tract) that allows CERT to interact with VAMP-associated proteins (VAP) in the ER membrane. scientificarchives.combiologists.com

This intricate mechanism ensures a directed flow of ceramide to the site of sphingomyelin synthesis. jst.go.jp

The synthesis of this compound is intrinsically linked to the production of Diacylglycerol (DAG) . wikipedia.org The reaction catalyzed by Sphingomyelin Synthase (SMS) uses phosphatidylcholine as the donor for the phosphocholine head group, leaving behind the glycerol (B35011) backbone with two fatty acid chains, which is DAG. embopress.orgnih.gov

SMS Reaction: Ceramide + Phosphatidylcholine ⇌ Sphingomyelin + Diacylglycerol embopress.org

This reaction is significant because while ceramide is often associated with pro-apoptotic signals, DAG is a well-established second messenger that can activate signaling cascades, including those involved in cell growth and proliferation. wikipedia.orgembopress.org Therefore, the activity of SMS enzymes directly modulates the cellular balance of these two bioactive lipids. embopress.orgnih.gov

Role of Ceramide Transfer Protein (CERT) in Ceramide Flux

This compound Catabolism

The breakdown, or catabolism, of this compound is a hydrolytic process that reverses the final step of its synthesis. This degradation is primarily carried out by a class of enzymes known as sphingomyelinases (SMases) . wikipedia.orgnih.gov

Sphingomyelinases hydrolyze the phosphodiester bond in sphingomyelin, releasing the phosphocholine head group into the aqueous environment and regenerating ceramide . wikipedia.org

SMase Reaction: this compound → Ceramide + Phosphocholine wikipedia.org

This process is a key component of the "sphingomyelin cycle." researchgate.net The ceramide produced through this catabolic pathway can then participate in various cellular signaling events, notably in pathways leading to apoptosis (programmed cell death). wikipedia.org Different types of sphingomyelinases exist, categorized by their optimal pH, including acid and neutral sphingomyelinases, which function in different cellular compartments and are activated by diverse stimuli.

Data Tables

Table 1: Key Enzymes in this compound Metabolism

Enzyme Pathway Subcellular Location Function
Serine Palmitoyltransferase (SPT) Biosynthesis Endoplasmic Reticulum Catalyzes the condensation of serine and palmitoyl-CoA. tandfonline.comnih.gov
3-Ketodihydrosphingosine Reductase Biosynthesis Endoplasmic Reticulum Reduces 3-ketodihydrosphingosine to dihydrosphingosine. tandfonline.comresearchgate.net
(Dihydro)ceramide Synthase (CerS) Biosynthesis Endoplasmic Reticulum Acylates dihydrosphingosine to form dihydroceramide. numberanalytics.comresearchgate.net
Dihydroceramide Desaturase Biosynthesis Endoplasmic Reticulum Desaturates dihydroceramide to form ceramide. wikipedia.orgresearchgate.net
Sphingomyelin Synthase 1 (SMS1) Biosynthesis Golgi Apparatus Transfers phosphocholine from PC to ceramide, forming sphingomyelin and DAG. mdpi.comembopress.org
Sphingomyelin Synthase 2 (SMS2) Biosynthesis Plasma Membrane Transfers phosphocholine from PC to ceramide, forming sphingomyelin and DAG. mdpi.comembopress.org

Table 2: Transport Proteins in this compound Biosynthesis

Protein Function Mechanism

Compound Names

The following is a list of chemical compounds mentioned in this article:

3-ketodihydrosphingosine (3-ketosphinganine)

Ceramide

Ceramide phosphoethanolamine

Diacylglycerol (DAG)

Dihydrosphingosine (Sphinganine)

L-serine

this compound

Palmitoyl-CoA

Phosphatidylcholine (PC)

Phosphatidylethanolamine

Phosphatidylinositol 4-phosphate

Phosphocholine

Sphingomyelinase-Mediated Hydrolysis to Ceramide and Phosphocholine

The initial and pivotal step in the catabolism of this compound is its hydrolysis, a reaction catalyzed by a class of enzymes known as sphingomyelinases. wikipedia.orgmdpi.com This enzymatic cleavage breaks down sphingomyelin into two distinct molecules: ceramide and phosphocholine. wikipedia.orgresearchgate.net This process is not merely a degradative pathway but a critical activation step, as it releases ceramide, a potent bioactive lipid, from its relatively inert sphingomyelin precursor. wikipedia.orgfrontiersin.org

The hydrolysis of sphingomyelin can be initiated by various stimuli, including cellular stress and receptor-mediated signaling events. wikipedia.orgfrontiersin.org Different isoforms of sphingomyelinase exist, each with distinct subcellular localizations and optimal pH ranges, allowing for the generation of ceramide in specific cellular compartments to elicit localized signaling responses. mdpi.comfrontiersin.org For instance, acid sphingomyelinase (ASM) is primarily active in the lysosomes and can also be secreted, while neutral sphingomyelinases act at the plasma membrane. researchgate.netfrontiersin.orgfrontiersin.org

The generation of ceramide from sphingomyelin alters the biophysical properties of cellular membranes. frontiersin.org The enzymatic formation of ceramide can lead to the formation of ceramide-enriched microdomains or platforms within the membrane. researchgate.netacs.org These domains can then serve as hubs for the clustering of receptor molecules and the organization of signaling complexes, thereby amplifying cellular signals. researchgate.net

Enzymatic Hydrolysis of this compound
SubstrateEnzymeProductsSignificance
This compoundSphingomyelinaseCeramide, PhosphocholineInitiates sphingolipid signaling by generating the bioactive lipid ceramide. wikipedia.orgwikipedia.org

Distinct Roles of Neutral Sphingomyelinase-2 (NSM2) in Membrane Turnover

Among the neutral sphingomyelinases, Neutral Sphingomyelinase-2 (NSM2), encoded by the SMPD3 gene, plays a significant role in membrane turnover and signaling at the cytosolic leaflet of the plasma membrane and the Golgi apparatus. frontiersin.orgfrontiersin.org NSM2 catalyzes the conversion of sphingomyelin to ceramide and phosphocholine, a process crucial for cellular responses to various stimuli, including stress and inflammatory cytokines like TNFα. frontiersin.orgmdpi.com

Furthermore, NSM2 activity is integral to cholesterol homeostasis. It has been demonstrated to be important for the transport of cholesterol from the plasma membrane to the endoplasmic reticulum for the synthesis of cholesteryl esters. frontiersin.orgnih.gov This function highlights a broader role for NSM2 in regulating lipid metabolism and cellular proliferation. nih.gov The enzyme's involvement in the generation of diacylglycerol (DAG), another key signaling lipid, further underscores its importance in T-cell activation and other signaling cascades. frontiersin.orgnih.gov Recent research also points to a novel localization of NSM2 to lipid droplets, where it influences neutral lipid storage and fatty acid metabolism. mdpi.comresearchgate.net

Key Functions of Neutral Sphingomyelinase-2 (NSM2)
FunctionMechanismCellular Impact
Membrane TurnoverHydrolyzes sphingomyelin to ceramide at the plasma membrane. frontiersin.orgnih.govAlters membrane lipid composition and biophysical properties. nih.gov
Cholesterol HomeostasisFacilitates cholesterol transport to the endoplasmic reticulum. frontiersin.orgnih.govRegulates cholesteryl ester production and lipid metabolism. nih.gov
Signal TransductionContributes to the generation of diacylglycerol (DAG). nih.govPlays a role in T-cell activation and other signaling pathways. frontiersin.orgnih.gov
Neutral Lipid StorageLocalizes to lipid droplets and influences their composition. mdpi.comresearchgate.netRegulates fatty acid metabolism and cellular energy state. mdpi.comresearchgate.net

Generation of Bioactive Sphingolipid Metabolites

The hydrolysis of this compound is the gateway to a complex network of bioactive sphingolipid metabolites. nih.gov Ceramide, the direct product, sits (B43327) at the heart of this metabolic hub and can be further metabolized to generate other signaling molecules. skinident.worldencyclopedia.pub

One of the key metabolic fates of ceramide is its deacylation by ceramidases to produce sphingosine (B13886) and a free fatty acid. creative-proteomics.com Sphingosine, a long-chain amino alcohol, is itself a bioactive molecule involved in processes like cell growth arrest and apoptosis. creative-proteomics.com

Sphingosine can then be phosphorylated by sphingosine kinases to form sphingosine-1-phosphate (S1P). creative-proteomics.comwikipedia.org S1P is a potent signaling lipid that often has opposing effects to ceramide, promoting cell proliferation and survival. encyclopedia.pub It acts both intracellularly and as an extracellular ligand for a family of G protein-coupled receptors, the S1P receptors, thereby regulating a wide array of physiological processes including immune cell trafficking, angiogenesis, and vascular stability. creative-proteomics.comnih.gov

The intricate balance between the levels of ceramide, sphingosine, and S1P—often referred to as the "sphingolipid rheostat"—is critical for determining cell fate. encyclopedia.pub The metabolic conversion of this compound and its downstream products represents a highly regulated signaling cascade that allows cells to respond and adapt to their environment.

Bioactive Metabolites Derived from this compound
MetabolitePrecursorKey EnzymePrimary Functions
CeramideThis compoundSphingomyelinaseInduces apoptosis, cell cycle arrest, and formation of membrane microdomains. researchgate.netwikipedia.orgebi.ac.uk
SphingosineCeramideCeramidaseInvolved in growth arrest and cell death; precursor for S1P. creative-proteomics.comcreative-proteomics.com
Sphingosine-1-Phosphate (S1P)SphingosineSphingosine KinasePromotes cell survival, proliferation, migration, and angiogenesis. creative-proteomics.comnih.gov

Membrane Organization and Biophysical Dynamics of N Palmitoylsphingomyelin

Integration and Structural Contributions within Lipid Bilayers

N-Palmitoylsphingomyelin (PSM), a prominent sphingolipid in eukaryotic cell membranes, plays a crucial role in defining the structural and dynamic properties of lipid bilayers. nih.gov Its unique molecular architecture, characterized by a sphingosine (B13886) base, a saturated palmitoyl (B13399708) acyl chain, and a phosphocholine (B91661) headgroup, facilitates specific interactions that are fundamental to membrane organization. nih.govacs.org

Bilayer Formation and Packing Properties

Studies using deuterium (B1214612) nuclear magnetic resonance (²H-NMR) spectroscopy have revealed that the N-acyl chain of PSM exhibits significantly more configurational order in the liquid-crystalline state compared to the acyl chains of homologous phosphatidylcholines. nih.govnih.gov This suggests a tighter packing of the interfacial chains in sphingolipids. nih.gov The ability of PSM to pack tightly is a key factor in its lateral distribution within membranes. researchgate.net Molecular dynamics simulations have further elucidated the packing behavior, showing that local packing around PSM molecules favors parallel or antiparallel alignments, leading to the formation of anisotropic, chain-like clusters. nih.gov

Thermotropic Behavior and Phase Transitions in Hydrated Systems

The thermotropic behavior of this compound is characterized by a distinct chain-melting transition from a more ordered gel phase to a more fluid liquid-crystalline phase. acs.org For fully hydrated multilamellar vesicles of PSM, this main phase transition occurs at a temperature (TM) of approximately 41°C. acs.orgnih.gov Differential scanning calorimetry (DSC) reveals that this transition is reversible and cooperative. acs.orgresearchgate.net

The hydration level significantly influences the thermotropic properties of PSM. In its anhydrous state, PSM exhibits an endothermic transition at 75°C. acs.orgresearchgate.net As hydration increases, the transition temperature progressively decreases, and the transition enthalpy (ΔH) increases, reaching limiting values of TM = 41°C and ΔH = 7.5 kcal/mol at water contents above 25 wt%. acs.org This behavior underscores the importance of the aqueous environment in modulating the physical state of PSM-containing membranes.

PropertyAnhydrous C16:0-SMFully Hydrated C16:0-SM (>25 wt% H₂O)
Transition Temperature (TM) 75 °C41 °C
Transition Enthalpy (ΔH) 4.0 kcal/mol7.5 kcal/mol

This table summarizes the thermotropic properties of this compound (C16:0-SM) in its anhydrous and fully hydrated states as determined by differential scanning calorimetry (DSC). Data sourced from acs.orgresearchgate.net.

Configurational Order of Acyl Chains within Membranes

The acyl chains of this compound exhibit a high degree of configurational order within the lipid bilayer. nih.govnih.gov Deuterium NMR studies have demonstrated that in the liquid-crystalline state, the N-acyl chain of PSM is significantly more ordered than the chains of comparable glycerophospholipids like dipalmitoyl phosphatidylcholine (DPPC). nih.govnih.gov This increased order is attributed to the unique structural features of sphingolipids, including the potential for intermolecular hydrogen bonding involving the amide linkage. nih.gov

Formation and Dynamic Organization of Membrane Microdomains

This compound is a cornerstone in the formation and dynamic organization of membrane microdomains, often referred to as lipid rafts. nih.govresearchgate.net These domains are transient, nanoscale assemblies of specific lipids and proteins that play crucial roles in various cellular processes.

This compound as a Key Component of Lipid Rafts

Lipid rafts are membrane regions enriched in sphingolipids, cholesterol, and certain proteins. mdpi.comfrontiersin.org The inherent properties of this compound, such as its saturated acyl chain and propensity for tight packing, make it a key organizer of these domains. nih.govresearchgate.net In model membranes composed of PSM, an unsaturated phospholipid like 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC), and cholesterol, phase separation occurs, leading to the coexistence of a liquid-ordered (Lo) phase, enriched in PSM and cholesterol, and a liquid-disordered (Ld) phase, enriched in the unsaturated phospholipid. nih.govresearchgate.net

The formation of these raft-like domains is driven by favorable interactions between PSM and cholesterol, which are supported by hydrogen bonds. nih.gov Molecular dynamics simulations show that about 60% of PSM molecules form hydrogen bonds with other PSM molecules or cholesterol. nih.gov These interactions contribute to the formation of a more ordered and thicker bilayer within the raft domain compared to the surrounding membrane. arizona.edu The presence of PSM is critical for the formation of these stable, ordered domains that are thought to be involved in protein sorting and cell signaling. core.ac.uk

Domain TypeKey Lipid ComponentsPhase StateKey Characteristics
Lipid Raft This compound, CholesterolLiquid-ordered (Lo)High acyl chain order, increased bilayer thickness, enriched in specific proteins.
Non-Raft Unsaturated GlycerophospholipidsLiquid-disordered (Ld)Lower acyl chain order, more fluid.

This table outlines the key characteristics of lipid raft and non-raft membrane domains, highlighting the central role of this compound in raft formation. Data sourced from mdpi.comnih.govresearchgate.net.

Hierarchical Organization of Sphingolipid-Enriched Domains

Recent research suggests a hierarchical organization of sphingolipid-enriched domains within the plasma membrane. nih.gov High-resolution imaging has revealed that sphingolipids are not uniformly distributed but are organized into microdomains with diameters of approximately 200 nm. nih.gov These microdomains can further cluster into larger, micrometer-scale patches. nih.gov

This hierarchical organization is not solely dependent on lipid-lipid interactions. Studies have shown that the integrity of the cortical actin cytoskeleton is essential for maintaining these larger sphingolipid assemblages, while partial depletion of cholesterol perturbs their long-range organization but does not eliminate them. nih.gov This indicates a complex interplay between lipid self-assembly and protein-mediated scaffolding in the dynamic organization of sphingolipid-enriched domains. The synthesis of sphingolipids in the Golgi apparatus is also thought to play a role in the initial sorting and formation of these domains, which then mature and are transported to the plasma membrane. physiology.org This hierarchical structure allows for multiple levels of regulation and function, from nanoscale signaling platforms to larger-scale membrane organization.

Influence of Cytoskeletal Interactions on Domain Stability

The stability and organization of sphingolipid-enriched domains within the plasma membrane are not solely governed by lipid-lipid interactions but are also significantly influenced by the underlying cortical cytoskeleton. pnas.orgfrontiersin.org Direct imaging of isotope-labeled sphingolipids in fibroblasts has revealed that sphingolipids, including this compound, are organized into micrometer-scale patches composed of numerous smaller microdomains (~200 nm in diameter). pnas.orgnih.gov Crucially, the integrity of these domains is highly dependent on an intact actin cytoskeleton. pnas.orgnih.gov

Disruption of the actin cytoskeleton using agents like latrunculin A results in the elimination of these organized sphingolipid domains, leading to a random distribution of the lipids throughout the plasma membrane. pnas.orgnih.gov This finding suggests that the cytoskeleton plays an obligatory role in the clustering and maintenance of these sphingolipid-enriched regions. pnas.org The interaction may be indirect, potentially mediated by transmembrane or cytosolic proteins that link specific lipid domains to the actin meshwork, a mechanism referred to as cytoskeletal pinning. frontiersin.orgresearchgate.net This dependency on the cytoskeleton is more pronounced than the influence of cholesterol, indicating that these structures are a distinct type of membrane domain, different from the classical lipid raft model which emphasizes cholesterol-sphingolipid co-segregation as the primary driving force. pnas.orgnih.govasbmb.org

Lateral Pressure Profiles within this compound-Containing Membranes

The inclusion of this compound (PSM), particularly in combination with cholesterol, gives rise to unique and significant lateral pressure profiles within the membrane bilayer. plos.orgnih.gov Atom-scale simulations of raft-like membranes containing PSM, cholesterol, and a phosphatidylcholine show that these membranes have lateral pressure profiles that are distinctly different from those of non-raft-like, liquid-disordered membranes. plos.orgnih.gov

A key feature of these PSM-containing raft-like membranes is a significant increase in positive (repulsive) pressure in the central region of the bilayer. plos.org The peak pressures in this hydrophobic core region can be substantial, on the order of 1,000 bar. plos.org In contrast, the region corresponding to the lipid headgroups experiences a positive pressure of approximately +500 bar. rsc.org These large local pressures can have profound effects on the conformational states of integral membrane proteins. plos.org The changes in the lateral pressure profile are modulated by the lipid composition; for instance, the inclusion of sterols like cholesterol is a major factor in altering the pressure profile, with the effect being most pronounced in saturated lipid environments such as those rich in PSM. plos.orgrsc.org

Inter-lipid Interactions

The interaction between this compound (PSM) and cholesterol is a cornerstone of membrane organization, leading to the formation of tightly packed, ordered membrane domains. Cholesterol is known to interact more strongly with sphingolipids than with phosphatidylcholines of a similar acyl chain length. researchgate.net This preferential interaction significantly modulates the biophysical properties of the membrane.

Differential scanning calorimetry (DSC) and X-ray diffraction studies show that adding cholesterol to hydrated PSM bilayers progressively decreases the enthalpy of the main phase transition (TM ≈ 41°C) until the cooperative transition is completely eliminated at cholesterol concentrations above 50 mol%. acs.orgcapes.gov.br This indicates the formation of a liquid-ordered (Lo) phase, which is an intermediate state between the rigid gel phase and the fluid liquid-crystalline phase. researchgate.netacs.org Fluorescence spectroscopy and atomic force microscopy on PSM/cholesterol binary mixtures reveal the coexistence of gel (Lβ) and liquid-ordered (Lo) phases at cholesterol mole fractions up to 0.25, beyond which a single Lo phase is observed. nih.gov

The presence of cholesterol also affects membrane structure and dynamics. It can prevent the natural tilt of PSM's hydrocarbon chains, leading to an increase in the thickness of the bilayer in Lo domains. nih.gov Furthermore, the inclusion of PSM in a membrane, as compared to dipalmitoylphosphatidylcholine (DPPC), slows down the rate of cholesterol's transmembrane movement (flip-flop) and inter-vesicle exchange by a factor of two. nih.govresearchgate.net Atomistic simulations confirm that PSM and cholesterol create strongly packed and rigid bilayers, evidenced by a significantly higher area compressibility modulus (KA) compared to phosphatidylcholine-cholesterol bilayers. plos.org

Table 1: Effect of Cholesterol on this compound (C16:0-SM) Bilayer Properties

Cholesterol (mol %)Main Transition (TM)Transition Enthalpy (ΔH)Phase State (at 22-29°C)Bilayer Periodicity (d, Å at 29°C)
0~41 °C~7.5 kcal/molGel (Lβ)73.5
0-25DecreasesDecreasesCoexistence of Gel (Lβ) and Liquid-ordered (Lo)-
>25--Single Liquid-ordered (Lo)-
50No cooperative transitionNo cooperative transitionLiquid-ordered (Lo)73.5

Data compiled from references acs.orgcapes.gov.brnih.gov.

The mixing behavior of this compound (PSM) with phosphatidylcholines (PCs) is highly dependent on the specific PC species, particularly the length and saturation of its acyl chains.

Studies using differential scanning calorimetry (DSC) and X-ray diffraction have shown that PSM is completely miscible with dipalmitoylphosphatidylcholine (DPPC) in both the gel and liquid-crystalline phases. acs.org However, this mixing is considered highly nonideal. nih.gov In contrast, the mixing of PSM with dimyristoylphosphatidylcholine (B1235183) (DMPC) is nearly ideal. nih.gov

The interaction with unsaturated PCs like 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) is characterized by phase separation. nih.gov Deuterium NMR (2H-NMR) spectroscopy on PSM/POPC mixtures reveals the onset of phase separation into liquid-crystalline and ordered domains at temperatures below 30°C. nih.gov A phase diagram for the PSM/POPC system confirms the coexistence of a liquid-disordered phase and a solid, PSM-enriched phase at physiological temperatures. nih.gov In these mixed systems, the presence of PSM significantly increases the order of the lipid acyl chains compared to membranes with POPC alone. nih.gov Brewster angle microscopy of PSM/POPC monolayers shows that as the proportion of POPC increases, the size of the condensed, SM-rich domains decreases, and the surface pressure required for their formation increases. mpg.de

Table 2: Phase Behavior of this compound (PSM) in Binary Mixtures with Phosphatidylcholines (PC)

PC PartnerMixing BehaviorObserved PhenomenaReference
DPPC (16:0/16:0 PC)Completely miscible, but highly nonidealA single, broad phase transition is observed. acs.orgnih.gov
POPC (16:0/18:1 PC)Phase separationCoexistence of liquid-disordered (POPC-rich) and solid/ordered (PSM-rich) phases. nih.govnih.gov
DMPC (14:0/14:0 PC)Nearly ideal mixing- nih.gov

The enzymatic conversion of sphingomyelin (B164518) to ceramide in cell membranes is a key event in cellular signaling. In model systems, this compound (PSM) and N-Palmitoylceramide (pCer) exhibit complex phase behavior characterized by immiscibility. google.co.jp Studies using 2H NMR and DSC have shown that pCer stabilizes the gel state of PSM. nih.gov At various compositions, the two lipids can coexist, forming separate domains within the membrane. nih.gov Specifically, a PSM:pCer gel phase can coexist with a PSM liquid-crystalline (Lα) phase. nih.gov

In more complex ternary mixtures containing PSM, pCer, and cholesterol, immiscibility is observed between cholesterol-enriched liquid-ordered (Lo) domains and gel-like, ceramide-enriched domains. nih.govresearchgate.net This indicates that ceramide and cholesterol can form distinct domains with PSM. However, ceramide is generally unable to displace cholesterol from its favorable interaction with PSM. nih.gov In fact, the opposite effect is observed: cholesterol can strongly influence the distribution of pSM/pCer domains, effectively displacing pCer from its tight packing with PSM and preventing the formation of large ceramide-rich platforms. nih.gov This suggests that cholesterol levels are a key determinant in controlling the effects of ceramide generation in membranes. nih.gov

The structure of the N-acyl chain of sphingomyelin, specifically its length and degree of saturation, is a critical determinant of its interactions with other membrane lipids and proteins. nih.gov The typically long and saturated nature of natural sphingomyelin acyl chains promotes strong van der Waals interactions, leading to ordered and tightly packed domains. nih.govresearchgate.net

Increasing the length of a saturated N-acyl chain in sphingomyelin (from C12 to C24) leads to a decrease in the average area per lipid and an increase in the propensity to form condensed phases. researchgate.netnih.gov This enhanced packing also correlates with a reduction in the rate of lateral diffusion. nih.gov Conversely, the introduction of a cis double bond into the acyl chain increases the molecular area, disrupting the tight packing and leading to faster lateral diffusion compared to the saturated counterpart. nih.govresearchgate.net

This hydrophobic matching between the acyl chains of sphingomyelin and interacting partners is crucial. For instance, some GPI-anchored proteins preferentially associate with rafts containing longer-chain stearoyl (C18) sphingomyelin over those with shorter-chain palmitoyl (C16) sphingomyelin, highlighting the importance of acyl chain length in protein sorting. tandfonline.com Furthermore, simulations have shown that very long-chain sphingomyelins (e.g., C24) can interdigitate into the opposing leaflet of the membrane, an effect that influences the transmembrane distribution of other lipids like cholesterol. rsc.org

Table 3: Influence of Sphingomyelin (SM) Acyl Chain Properties on Membrane Parameters

Acyl ChainPropertyEffectReference
Increasing Saturated Chain Length (e.g., C16:0 to C24:0)Area per LipidDecreases (e.g., 0.525 nm² for C16:0-SM vs. 0.477 nm² for C24:0-SM) researchgate.net
Increasing Saturated Chain LengthLateral DiffusionDecreases nih.gov
Unsaturated vs. Saturated (e.g., C24:1 vs C24:0)Area per LipidIncreases (e.g., 0.607 nm² for C24:1-SM vs. 0.477 nm² for C24:0-SM) researchgate.net
Unsaturated vs. SaturatedLateral DiffusionFaster in unsaturated SM bilayers nih.gov

Hydrogen Bonding in this compound-Containing Membranes

The unique structural characteristics of this compound (PSM), particularly its capacity for hydrogen bonding, play a pivotal role in the organization and stability of biological membranes. Unlike glycerophospholipids such as phosphatidylcholine (PC), which primarily possess hydrogen bond accepting groups (carbonyls), PSM features both hydrogen bond donor (amide NH and sphingosine OH) and acceptor groups. core.ac.uknih.gov This dual capability allows for the formation of complex and robust hydrogen bond networks within the membrane interface. core.ac.uk

Molecular dynamics simulations and experimental studies have elucidated the specific hydrogen bonding behaviors of PSM. The sphingosine hydroxyl (OH) group predominantly forms intramolecular hydrogen bonds with the phosphate (B84403) oxygens of its own headgroup. nih.gov In contrast, the amide (NH) group is almost exclusively involved in intermolecular hydrogen bonds with neighboring lipid molecules. nih.gov This intermolecular hydrogen bonding is a critical factor contributing to the higher configurational order observed in the N-acyl chain of PSM compared to that of phosphatidylcholines in the liquid-crystalline state. nih.govnih.gov These interactions create stable hydrogen-bonded lipid clusters, which can involve multiple PSM molecules and significantly slow down interfacial dynamics. nih.govchemrxiv.org

Hydrogen Bond Donor/Acceptor Type of Bond Interacting Partner Significance
Sphingosine -OH groupPrimarily IntramolecularPhosphate oxygens of the same moleculeContributes to the specific conformation of the PSM headgroup. nih.gov
Amide -NH groupAlmost Exclusively IntermolecularNeighboring lipid molecules (e.g., phosphate oxygens, carbonyls)Creates a dynamic network of lipid clusters, increasing membrane order and stability. nih.govnih.govnih.gov
Carbonyl groups (in PC)Acceptor onlyWater, other H-bond donorsLimited to accepting hydrogen bonds, resulting in a less complex H-bond network compared to PSM. core.ac.uk
Amide groups (in PSM)DonorCarbonyls of neighboring lipids (e.g., DPPC)Can replace water-mediated interactions, forming direct lipid-lipid H-bonds and increasing membrane viscosity. chemrxiv.org

Protein-Lipid Interactions and Membrane Protein Function

The lipid environment surrounding a membrane protein is not merely a passive solvent but an active modulator of protein structure and function. This compound, through its unique biophysical properties, plays a significant role in these protein-lipid interactions, particularly within specialized membrane domains.

Local Lipid Environment Modulation of Membrane Protein Conformation

The enrichment of this compound and cholesterol in specific membrane regions leads to the formation of liquid-ordered (lo) domains, often referred to as lipid rafts. researchgate.net These domains possess distinct biophysical properties, including increased thickness, higher acyl chain order, and altered lateral pressure profiles, compared to the surrounding liquid-disordered (ld) phase. plos.orgnih.gov These properties of the local lipid environment can directly influence the conformational landscape of embedded or associated membrane proteins. nih.govresearchgate.net

Changes in membrane thickness, for instance, can lead to a hydrophobic mismatch between the protein's transmembrane domain and the surrounding lipid bilayer, which can induce conformational changes in the protein. plos.org Furthermore, the lateral pressure profile of the membrane, which is significantly different in raft-like domains, can affect the equilibrium between different functional states of a membrane protein, particularly those that involve anisotropic structural changes. plos.org Atomistic simulations have shown that the presence of PSM and cholesterol in raft-like membranes leads to unique lateral pressure profiles that are distinct from non-raft membranes. plos.org It has been demonstrated that cholesterol-induced lipid ordering can meaningfully modulate the conformational landscape of proteins such as rhodopsin and certain potassium channels. nih.gov The tightly packed and ordered environment created by PSM can thus stabilize specific protein conformations, thereby modulating their activity. researchgate.net

Regulation of Associated Protein Activity within Sphingolipid-Enriched Domains

Sphingolipid-enriched domains function as dynamic platforms that can concentrate or exclude specific proteins, thereby regulating their activity. researchgate.netplos.org This lateral sorting of proteins can facilitate interactions between components of a signaling pathway or prevent unwanted interactions. nih.gov The altered diffusion dynamics within these domains also play a regulatory role; the increased viscosity and molecular packing in PSM-rich regions can retard the lateral diffusion of associated proteins, which can influence the duration of protein-protein interactions and the kinetics of signaling events. nih.govresearchgate.net

A prime example of the regulation of protein activity is seen with sphingomyelinase (SMase), an enzyme that hydrolyzes sphingomyelin. Studies have shown that SMase activity is significantly higher in raft-like lipid mixtures that exhibit liquid-disordered/liquid-ordered phase coexistence compared to membranes in a single phase. nih.govconicet.gov.ar This suggests that the specific membrane properties of these domains, and potentially the domain boundaries themselves, are crucial for optimal enzyme function. nih.gov The activity of various other membrane proteins, including G-protein coupled receptors and ion channels, is also known to be modulated by their partitioning into or exclusion from these PSM-enriched domains. researchgate.net The local lipid composition directly influences protein function, as the chemical activity of lipids like cholesterol changes depending on the surrounding phospholipids (B1166683), which in turn affects lipid binding to proteins and their subsequent activity. nih.gov

Membrane Property Effect on Protein Mechanism of Regulation Example Protein/Process
Increased Acyl Chain OrderModulates protein conformationStabilizes specific protein conformations, alters the energy landscape of functional states. nih.govRhodopsin, Potassium Channels nih.gov
Increased Membrane ThicknessInduces conformational changesHydrophobic mismatch between the protein's transmembrane domain and the bilayer. plos.orgStretch-activated channels plos.org
Altered Lateral Pressure ProfileInfluences protein functional statesAffects the equilibrium of protein conformations, particularly those with anisotropic structural changes. plos.orgGeneral mechanism for many membrane proteins plos.org
Protein Sorting/ConcentrationRegulates protein-protein interactionsFacilitates or inhibits interactions by concentrating or excluding proteins from the domain. nih.govSignaling pathway components researchgate.net
Reduced Lateral DiffusionModulates interaction kineticsSlower diffusion within the ordered domain increases the dwell time for protein interactions. nih.govresearchgate.netLinker for Activation of T cells (LAT) researchgate.net
Altered Lipid Chemical ActivityAffects lipid-protein bindingThe affinity of a protein for a specific lipid (e.g., cholesterol) is modulated by the surrounding lipid environment. nih.govCholesterol-binding proteins nih.gov
Domain BoundariesEnhances enzyme activityThe interface between ordered and disordered domains can be a site of preferential enzyme activity. nih.govSphingomyelinase nih.govconicet.gov.ar

Cellular and Molecular Functions of N Palmitoylsphingomyelin

Role in Intracellular Signal Transduction Pathways

N-Palmitoylsphingomyelin is strategically located in the plasma membrane, where its metabolism initiates critical signaling cascades. wikipedia.orghmdb.ca The enzymatic breakdown or synthesis of this sphingolipid generates second messengers that modulate a wide array of cellular responses. wikipedia.orgresearchgate.net

Generation of Lipid Second Messengers (e.g., Ceramide, Diacylglycerol)

A primary signaling function of this compound is its role as a source of potent lipid second messengers. The hydrolysis of this compound by sphingomyelinases (SMases) is a key event, yielding two important signaling molecules: ceramide and phosphocholine (B91661). wikipedia.orgnih.gov Ceramide, in particular, is a central hub in sphingolipid-mediated signaling, initiating numerous downstream effects. oup.comwikipedia.orgnih.gov

Furthermore, the synthesis of this compound from ceramide, a reaction catalyzed by sphingomyelin (B164518) synthase (SMS), concurrently produces diacylglycerol (DAG). wikipedia.orgwikipedia.org DAG itself is a well-established second messenger, famously known for its role in activating protein kinase C (PKC) isoforms. nih.gov This dual generation of ceramide upon hydrolysis and DAG upon synthesis places this compound metabolism at a critical intersection of lipid signaling pathways. wikipedia.orgnih.gov

Table 1: Generation of Second Messengers from this compound Metabolism

Metabolic ProcessEnzymePrecursorProductsKey Second Messenger(s)
HydrolysisSphingomyelinase (SMase)This compoundCeramide, PhosphocholineCeramide
SynthesisSphingomyelin Synthase (SMS)Ceramide, PhosphatidylcholineThis compound, Diacylglycerol (DAG)Diacylglycerol (DAG)

Modulation of Downstream Signaling Cascades

The lipid second messengers generated from this compound metabolism, primarily ceramide, influence a host of downstream signaling cascades. Ceramide has been shown to directly or indirectly regulate the activity of various protein kinases and phosphatases. nih.gov For instance, ceramide can activate protein phosphatases such as Protein Phosphatase 1 (PP1) and PP2A, which in turn dephosphorylate and modulate the activity of key signaling proteins. nih.gov

Ceramide-activated signaling cascades include the stress-activated protein kinase/c-Jun N-terminal kinase (SAPK/JNK) pathway, which is heavily involved in cellular stress responses and apoptosis. oup.comqiagen.com By activating components of this pathway, ceramide can transmit signals from the cell membrane to the nucleus, leading to changes in gene expression that govern cell fate. qiagen.com Additionally, ceramide can influence the PI3K-Akt/PKB signaling pathway, often inhibiting this pro-survival pathway, thereby tipping the cellular balance towards apoptosis. qiagen.com The generation of diacylglycerol during sphingomyelin synthesis can also activate signaling pathways, most notably through the recruitment and activation of protein kinase C (PKC) isoforms. nih.gov

Contribution to T Cell Receptor (TCR) Signaling

Sphingolipid metabolism is integral to the proper functioning of T lymphocytes. nih.gov this compound and its metabolites are involved in the organization of the T cell membrane and the regulation of T Cell Receptor (TCR) signaling. frontiersin.org The TCR is often localized within specialized membrane microdomains known as lipid rafts, which are enriched in sphingolipids and cholesterol. aai.org

Upon TCR stimulation, sphingomyelinases can be activated, leading to the localized breakdown of sphingomyelin and the generation of ceramide-enriched membrane domains. aai.org This rapid alteration in the lipid environment of the plasma membrane can modulate the clustering of receptors and the recruitment of signaling proteins to the immunological synapse, thereby influencing the strength and duration of TCR signaling. frontiersin.orgaai.org The sphingomyelin cycle, involving the breakdown and resynthesis of sphingomyelin, creates a dynamic signaling hub that regulates calcium signaling, a critical component of T cell activation. researchgate.net Studies have shown that the absence of sphingomyelin synthase, and thus altered sphingomyelin metabolism, can impair TCR signaling. frontiersin.org

Involvement in Cell Proliferation and Cell Survival Mechanisms

The metabolic balance between this compound and its derivatives, particularly ceramide and sphingosine-1-phosphate (S1P), acts as a critical regulator of cell proliferation and survival. creative-proteomics.comfrontiersin.org This balance is often referred to as the "sphingolipid rheostat," where ceramide generally promotes anti-proliferative and pro-apoptotic signals, while S1P, derived from the phosphorylation of sphingosine (B13886) (a breakdown product of ceramide), typically transmits pro-survival and proliferative signals. oatext.comwjgnet.com

This compound itself is considered essential for cell proliferation and growth. nih.govmdpi.com Its presence in the outer leaflet of the plasma membrane contributes to the structural integrity required for dividing cells. nih.gov However, its enzymatic conversion to ceramide by sphingomyelinases can halt the cell cycle and inhibit proliferation. bohrium.com Studies using cell-permeable ceramide analogs have demonstrated their ability to inhibit DNA synthesis and cell growth. bohrium.com Conversely, the conversion of ceramide to sphingomyelin by sphingomyelin synthase is associated with promoting cell proliferation. mdpi.com Therefore, the enzymes that metabolize this compound are key control points in determining whether a cell will grow or cease to proliferate.

Contributions to Cell Differentiation Processes

Sphingolipids, including this compound, play a significant role in guiding cellular differentiation in various tissues. nih.govnih.gov The composition of sphingolipids within a cell membrane changes dynamically during differentiation, indicating their active involvement in this process. royalsocietypublishing.org

In the nervous system, sphingolipid metabolism is crucial for proper brain development, including neuronal differentiation and myelination. royalsocietypublishing.orgfrontiersin.orgepfl.ch During neuronal differentiation, there is a notable shift in the profile of sphingolipids, highlighting their role in processes like axonal outgrowth. royalsocietypublishing.org

In the epidermis, the differentiation of keratinocytes to form the skin's protective barrier is tightly regulated by lipid metabolism. pnas.orgspandidos-publications.com As keratinocytes differentiate, they synthesize and secrete large amounts of lipids, including precursors for ceramides. researchgate.netbiomolther.org this compound is present in the more undifferentiated layers of the epidermis and its conversion to ceramide is a key step in the formation of the lipid barrier in the outermost layer, the stratum corneum. pnas.orgresearchgate.net Specific ceramide species have been shown to induce the differentiation of cultured keratinocytes. pnas.org

Table 2: Research Findings on this compound in Cell Differentiation

Cell TypeRole of this compound/MetabolitesResearch Finding
Neurons Regulation of neuronal growth and differentiation. frontiersin.orgSphingolipid metabolism is essential for proper brain development and the prevention of neurodegeneration. royalsocietypublishing.orgfrontiersin.org
Keratinocytes Precursor for barrier-forming ceramides.The transition from sphingomyelin to ceramide is a key event in the terminal differentiation of keratinocytes and the formation of the epidermal barrier. pnas.orgspandidos-publications.comresearchgate.net
Embryonic Stem Cells Remodeling of sphingolipid profile during neural differentiation.A switch from globosides to gangliosides, which are downstream metabolites of the sphingolipid pathway, is a regulated event during the neural differentiation of embryonic stem cells. nih.govepfl.ch

Regulation of Apoptosis and Programmed Cell Death

One of the most extensively studied functions of this compound metabolism is its central role in the regulation of apoptosis, or programmed cell death. oup.comnih.gov The hydrolysis of sphingomyelin to generate ceramide is a widely conserved signaling mechanism that can initiate the apoptotic cascade in response to a diverse range of stimuli, including death receptor ligation (e.g., by TNF-α), chemotherapy, and cellular stress. wikipedia.orgnih.govoup.com

Ceramide acts as a pro-apoptotic second messenger through multiple mechanisms. mdpi.commdpi.com It can promote the formation of ceramide-enriched membrane platforms that facilitate the clustering of death receptors, amplifying the apoptotic signal. atsjournals.org Intracellularly, ceramide can directly target mitochondria, altering the mitochondrial outer membrane permeability (MOMP). mdpi.com This leads to the release of pro-apoptotic factors like cytochrome c into the cytosol, which in turn activates the caspase cascade, the executioners of apoptosis. mdpi.comfrontiersin.org

Furthermore, ceramide can activate stress-activated protein kinases and protein phosphatases that modulate the function of Bcl-2 family proteins, further pushing the cell towards apoptosis. qiagen.commdpi.com The balance between pro-apoptotic ceramide and pro-survival sphingomyelin is therefore a critical determinant of cell fate, with an increase in the ceramide-to-sphingomyelin ratio often signaling the commitment to cell death. mdpi.com

Ceramide-Mediated Apoptotic Pathways and Mitochondrial Involvement

This compound is a key precursor to the pro-apoptotic lipid, C16:0-ceramide (palmitoyl ceramide). The enzymatic hydrolysis of this compound by sphingomyelinases yields ceramide, a critical second messenger in the induction of apoptosis, or programmed cell death. The accumulation of intracellular C16:0-ceramide is a common feature in response to various apoptotic stimuli, including tumor necrosis factor-alpha (TNF-α) and oxidative stress. hs-furtwangen.de This elevation of C16:0-ceramide is not merely a byproduct but a necessary component for the execution of apoptosis. hs-furtwangen.de

Mitochondria play a central and crucial role in ceramide-mediated apoptosis. tandfonline.com Ceramide can directly target mitochondria, leading to mitochondrial outer membrane permeabilization (MOMP). nih.govoup.com This permeabilization is a point of no return in the apoptotic cascade, allowing for the release of pro-apoptotic factors like cytochrome c into the cytosol. tandfonline.com One of the proposed mechanisms for MOMP is the formation of large, stable channels by ceramide molecules self-assembling in the outer mitochondrial membrane. nih.gov These ceramide channels are permeable to proteins, facilitating the release of intermembrane space proteins that trigger the downstream execution phase of apoptosis. nih.gov

Furthermore, C16:0-ceramide influences the activity of Bcl-2 family proteins, which are key regulators of mitochondrial integrity. It can enhance the oligomerization of pro-apoptotic members like Bax and Bak, promoting their insertion into the mitochondrial membrane and subsequent pore formation. tandfonline.compnas.org Studies have shown that the pro-apoptotic function of C16:0-ceramide is linked to its ability to trigger the translocation of Bax from the cytosol to the mitochondria. pnas.org Conversely, ceramide can reduce the function of anti-apoptotic Bcl-2 proteins. tandfonline.com The subcellular location of ceramide generation is critical, with ceramide produced in or transported to the mitochondria being particularly effective at inducing apoptosis. oup.comresearchgate.net The transfer of ceramide from its site of synthesis, such as the endoplasmic reticulum or plasma membrane, to the mitochondria is a key regulatory step in this process. nih.govresearchgate.net

Influence on Receptor-Mediated Apoptosis (e.g., Fas, TNF-α)

The breakdown of this compound into C16:0-ceramide is a significant event in the signaling pathways of death receptors, such as the Fas receptor (also known as CD95 or APO-1) and the tumor necrosis factor receptor 1 (TNFR1). nih.govresearchgate.net These receptors are part of the extrinsic apoptotic pathway, which is initiated by extracellular ligands.

TNF-α-Mediated Apoptosis: The link between TNF-α and C16:0-ceramide is well-documented. Upon TNF-α binding to its receptor, cellular signaling cascades are activated that lead to the hydrolysis of sphingomyelin and the generation of ceramide. hs-furtwangen.denih.govresearchgate.net Specifically, the activation of acid sphingomyelinase (ASMase) is a key event that increases C16:0-ceramide levels, contributing to TNF-α-induced apoptosis in various cell types, including hepatocytes and lung endothelial cells. nih.govresearchgate.netatsjournals.org Studies using inhibitors of ceramide synthesis or cells from ASMase knockout mice have demonstrated that the generation of C16:0-ceramide is crucial for the progression of TNF-α-induced cell death. nih.govnih.govresearchgate.net This ceramide accumulation acts as an upstream effector, leading to events like the loss of focal adhesion kinase (FAK) and activation of caspases. nih.gov The salvage pathway, where sphingosine is re-acylated to form ceramide by ceramide synthases (CerS), particularly CerS6 which produces C16:0-ceramide, has also been identified as essential for TNF-α-induced apoptosis. nih.gov

Fas-Mediated Apoptosis: The Fas receptor is a transmembrane protein that induces apoptosis upon binding with its ligand, FasL. nih.govoatext.com This interaction leads to the formation of the Death-Inducing Signaling Complex (DISC), which includes the adaptor protein FADD and procaspase-8, ultimately triggering a caspase cascade. nih.gov While ceramide has been implicated in Fas signaling, the specific role of this compound-derived C16:0-ceramide is less direct compared to its role in the TNF-α pathway. The clustering of Fas receptors into lipid rafts, which are membrane microdomains enriched in sphingomyelin and cholesterol, is considered important for efficient signal transduction. nih.gov The generation of ceramide from sphingomyelin within these rafts can alter the membrane environment, potentially facilitating the aggregation of Fas receptors and the formation of the DISC. Some studies suggest that certain therapeutic agents can induce Fas-mediated apoptosis through the clustering of the receptor in ceramide-enriched membrane platforms. mdpi.com However, further research is needed to fully elucidate the direct and specific involvement of this compound hydrolysis in the core mechanics of Fas-mediated apoptosis.

Age-Dependent Aspects of Apoptosis Modulation

The metabolism of sphingolipids, including this compound, and the cellular response to apoptotic signals can change with age, contributing to the pathophysiology of aging and age-related diseases. frontiersin.orgresearchgate.net

Research indicates that ceramide levels, including long-chain species like C16:0-ceramide, tend to accumulate in various tissues during the aging process. frontiersin.orgfrontiersin.org This age-related increase in ceramide has been observed in the mitochondria of aged animals, which is significant given the central role of mitochondrial ceramide in apoptosis. frontiersin.org The accumulation of C16:0-ceramide has been linked to age-related declines in physical function, such as slower gait, and is implicated in the aging of skeletal muscle. frontiersin.orgfrontiersin.org

A direct link between ceramide and age-dependent apoptosis has been demonstrated in female germ cells (oocytes). An age-dependent acceleration of apoptosis in oocytes is driven by the translocation of ceramide from surrounding somatic cells into the oocyte. sigmaaldrich.comsigmaaldrich.com This finding highlights a specific mechanism where ceramide acts as a key signaling molecule in age-related cell death. Furthermore, senescent cells, which accumulate with age, show a distinct shift in sphingolipid metabolism that favors the accumulation of ceramide. researchgate.net This is due in part to a reduced rate of ceramide conversion to sphingomyelin and a decrease in the activity of acid ceramidase, the enzyme that breaks down ceramide. researchgate.net This buildup of pro-apoptotic ceramide in senescent cells could contribute to the chronic, low-grade inflammation and tissue dysfunction characteristic of aging.

Modulation of Autophagy Pathways

This compound, through its metabolic product C16:0-ceramide, is an important regulator of autophagy, a cellular process responsible for the degradation and recycling of damaged organelles and proteins. nih.govcsic.es Ceramide's role in autophagy is complex, as it can induce both protective autophagy that promotes cell survival and lethal autophagy that leads to cell death. nih.gov

C16:0-ceramide can trigger autophagy through several mechanisms. It is known to block the pro-survival Akt/mTOR signaling pathway, a central inhibitor of autophagy. nih.gov It can also induce starvation-like conditions by downregulating nutrient transporters, thereby activating autophagy. nih.govnih.gov Furthermore, ceramide can promote the expression of key autophagy-related genes, such as Beclin-1, by activating the JNK/c-Jun pathway. nih.gov

Recent studies have uncovered more direct roles for C16:0-ceramide in the autophagic machinery. In colon cancer cells, C16:0-ceramide was found to induce the phosphorylation of the inner nuclear membrane protein Emerin (EMD), leading to its binding with LC3B, a key protein in autophagosome formation. tandfonline.comnih.gov This interaction enhances the formation of autophagosomes, suggesting a novel role for EMD as a facilitator of C16:0-ceramide-induced autophagy. tandfonline.comnih.gov In another context, ceramide that accumulates in mitochondria can directly bind to the autophagosome-associated protein ATG8 and recruit autophagosomes to the damaged mitochondria, leading to their selective removal in a process termed mitophagy. oup.comnih.gov The accumulation of C16:0-ceramide has been shown to be temporally correlated with the appearance of autophagic features in cells undergoing treatment with certain chemotherapeutic agents. researchgate.net

Role in Membrane Trafficking and Vesicle Budding

This compound is a fundamental structural component of cellular membranes, particularly the plasma membrane, where it plays a significant role in organizing membrane domains and regulating membrane trafficking events. dntb.gov.ua Its unique biophysical properties, including a high phase transition temperature and favorable interactions with cholesterol, allow it to form ordered, tightly packed domains within the more fluid glycerophospholipid bilayer. atsjournals.org

These sphingomyelin- and cholesterol-rich microdomains, often referred to as lipid rafts, function as platforms for signal transduction and are deeply involved in membrane sorting and trafficking processes. atsjournals.org They are implicated in the budding of vesicles from donor membranes, a key step in vesicular transport between organelles like the Golgi apparatus and the plasma membrane. The specific lipid composition of these rafts helps to concentrate certain proteins while excluding others, facilitating the selective packaging of cargo into transport vesicles. atsjournals.org

The transport of newly synthesized sphingomyelin from the Golgi apparatus, its primary site of synthesis, to the cell surface is a vesicle-mediated process. However, the vesicles involved in sphingomyelin transport appear to be distinct from those that carry secretory proteins, suggesting specialized trafficking pathways. The enzymatic conversion of this compound to ceramide by sphingomyelinase can dramatically alter the local membrane structure, inducing the formation of ceramide-rich microdomains. This process is not just a consequence of membrane reorganization but can actively drive membrane budding and fusion events. The transport of ceramide itself between the endoplasmic reticulum and the Golgi is mediated by both vesicular and non-vesicular pathways, involving transport proteins like CERT (ceramide transport protein). nih.gov This intricate trafficking ensures that sphingolipids are delivered to the correct cellular locations to perform their structural and signaling functions.

Research Findings on this compound and its Metabolite C16:0-Ceramide

Cellular Process Key Findings Model System References
Apoptosis C16:0-ceramide accumulation is required for apoptosis induction.Macrophages, HT-29 cells hs-furtwangen.de
Ceramide forms channels in the mitochondrial outer membrane, releasing pro-apoptotic proteins.Planar phospholipid membranes nih.gov
C16:0-ceramide triggers Bax translocation to mitochondria.HeLa cells pnas.org
Receptor-Mediated Apoptosis Activation of acid sphingomyelinase and generation of C16:0-ceramide contribute to TNF-α-induced apoptosis.Primary hepatocytes (rat, mouse) nih.govresearchgate.net
CerS6/C16:0-ceramide from the salvage pathway is essential for TNF-α-induced cell death.MCF-7 breast cancer cells nih.gov
Age-Dependent Apoptosis Ceramide accumulates in mitochondria of aged animals.Rat cardiac mitochondria frontiersin.org
Ceramide translocation from cumulus cells to oocytes accelerates age-related apoptosis.Mouse oocytes sigmaaldrich.comsigmaaldrich.com
Senescent cells show reduced ceramide conversion to sphingomyelin, leading to ceramide accumulation.Wi-38 fibroblasts, HUVECs researchgate.net
Autophagy C16:0-ceramide induces phosphorylation of Emerin (EMD), which then binds LC3B to enhance autophagosome formation.Colon cancer cells tandfonline.comnih.gov
Mitochondrial ceramide binds ATG8, recruiting autophagosomes for mitophagy.Arabidopsis oup.com
Ceramide induces autophagy by blocking the Akt/mTOR pathway and upregulating Beclin-1.Various nih.gov
Membrane Trafficking This compound and cholesterol form ordered lipid rafts involved in membrane sorting.General atsjournals.org
Enzymatic conversion of sphingomyelin to ceramide induces the formation of ceramide-rich microdomains.Model membranes

Pathophysiological Implications of N Palmitoylsphingomyelin Dysregulation

Association with Lysosomal Storage Disorders: Niemann-Pick Disease

N-Palmitoylsphingomyelin, as a prominent species of sphingomyelin (B164518), is centrally implicated in the pathophysiology of Niemann-Pick disease (NPD), a group of inherited lysosomal storage disorders. mimedb.orgnih.gov The core of NPD types A and B lies in mutations within the SMPD1 gene, which leads to a deficiency of the enzyme acid sphingomyelinase. nih.govmayoclinic.org This enzyme is crucial for the hydrolysis of sphingomyelin into ceramide and phosphocholine (B91661) within the lysosomes. nih.gov

The functional absence or insufficiency of acid sphingomyelinase results in the pathological accumulation of its primary substrate, sphingomyelin, including this compound, within the lysosomes of various cells and tissues. mimedb.orgnih.gov This accumulation is particularly pronounced in macrophages, which become lipid-laden and deposit in organs such as the spleen, liver, lungs, and bone marrow. nih.gov In the brain, this buildup contributes to irreversible neurological damage. mimedb.org The clinical manifestations of Niemann-Pick disease type A, the most severe form, appear in early infancy and include significant enlargement of the liver and spleen (hepatosplenomegaly) and progressive neurodegeneration. nih.govmayoclinic.org

While the direct accumulation of sphingomyelin is characteristic of types A and B, Niemann-Pick disease type C (NPC) involves mutations in the NPC1 or NPC2 genes, which are responsible for intracellular cholesterol transport. nih.govmdpi.com Although the primary defect is in cholesterol trafficking, a secondary consequence is the accumulation of various lipids, including sphingomyelin. mdpi.com Recent research has also identified N-palmitoyl-O-phosphocholineserine (PPCS), a structurally related lipid, as a significant biomarker for NPC, with elevated levels found in the plasma and cerebrospinal fluid of patients. nih.gov A plasma cutoff of 248 ng/mL for PPCS has been shown to identify NPC1 patients with high sensitivity and specificity. nih.gov

Role in Cancer Pathogenesis and Progression

Significant alterations in the levels of this compound and total sphingomyelin have been observed in various cancers, suggesting a role in malignant transformation and progression. A notable finding is that human cancer cells, including glioma cells, exhibit markedly lower levels of sphingomyelin compared to their non-tumor counterparts. laminarpharma.com This reduction in membrane sphingomyelin content is thought to be a necessary modification for the plasma membrane to accommodate the docking of oncoproteins and facilitate the propagation of proliferative signals. laminarpharma.com

The table below summarizes findings on altered this compound (or C16-sphingomyelin) levels in different malignancies.

Cancer TypeTissue/FluidObserved Change in this compound/SphingomyelinReference
Glioma Tumor CellsMarkedly lower levels of total sphingomyelin compared to non-tumor cells. laminarpharma.com
Prostate Cancer PlasmaDecreased levels of C16 sphingomyelin. caymanchem.com
Colon Cancer Tumor TissueGeneral decrease in ceramide (a metabolite of sphingomyelin) and increase in S1P. nih.gov
Jurkat (Leukemia), A549 (Lung), 1321N1, SF767 (Glioma) Cancer Cell LinesSignificantly lower baseline SM content compared to non-tumor MRC-5 cells. laminarpharma.com

The dysregulation of this compound levels directly impacts cancer cell survival and growth. Since lower sphingomyelin levels are associated with a tumorigenic phenotype, restoring these levels has been investigated as a therapeutic strategy. laminarpharma.com For example, treatment of various cancer cell lines with 2-hydroxyoleic acid (2OHOA) has been shown to significantly increase the mass of sphingomyelin, which is correlated with cell cycle arrest, differentiation, and autophagy. laminarpharma.com This effect was specific to cancer cells, as the same treatment did not alter sphingomyelin content in non-tumor cells. laminarpharma.com

Dietary sphingolipids, including this compound, have demonstrated protective effects against cancer development in preclinical models. In studies using mice, dietary supplementation with sphingomyelin was found to inhibit the formation of aberrant crypt foci (ACF), which are early markers of colon carcinogenesis. nih.govspandidos-publications.com Specifically, synthetic this compound significantly reduced the number of ACF, suggesting that it can suppress the early stages of colon cancer. nih.govspandidos-publications.com The metabolites of sphingomyelin, such as ceramide and sphingosine (B13886), are believed to mediate this effect by inducing growth arrest and apoptosis in transformed cells. researchgate.netresearchgate.net

The table below details research findings on the impact of modulating this compound levels on cancer cell growth.

Experimental ModelTreatment/ConditionKey FindingReference
Human Glioma Cells (U118) Treatment with 2-hydroxyoleic acid (2OHOA)Increased sphingomyelin mass, leading to cell cycle arrest and differentiation. laminarpharma.com
DMH-treated CF1 mice (Colon Cancer Model) Diet supplemented with this compoundSignificantly lower number of aberrant crypt foci (ACF) compared to control. nih.gov
Human Colon Cancer Cells (HCT-116, HT-29) Treatment with sphingolipid compoundsGrowth inhibition observed via MTT assay. acs.org

This compound plays a crucial role in modulating the susceptibility of cancer cells to apoptosis, primarily through its metabolic product, ceramide. spandidos-publications.comwikipedia.org The hydrolysis of sphingomyelin by sphingomyelinase generates ceramide, a well-established second messenger in apoptotic signaling pathways. spandidos-publications.comwikipedia.org Various apoptotic stimuli, including chemotherapy and radiation, can induce the breakdown of sphingomyelin to produce ceramide, which in turn initiates the apoptotic response. nih.gov

Elevating intracellular ceramide levels has been shown to be an effective strategy for inducing apoptosis in cancer cells. nih.gov For instance, treating colon cancer cells with bacterial sphingomyelinase, which hydrolyzes sphingomyelin, leads to an increase in ceramide and subsequent apoptosis. nih.gov Conversely, cancer cells can develop resistance to apoptosis by altering sphingolipid metabolism to reduce ceramide levels, for example, by converting it into glucosylceramide. nih.gov

Furthermore, ceramide has been shown to enhance the effectiveness of other cancer therapies. In TRAIL-resistant colon cancer cells, the combination of C6-ceramide with TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand) successfully induced apoptosis. nih.gov This suggests that the availability of ceramide, derived from sphingomyelin, can determine a cancer cell's sensitivity to apoptosis-inducing agents. nih.gov The enzyme Ceramide Synthase 6 (CerS6), which generates C16-ceramide from palmitoyl-CoA and sphingosine, has been identified as a key player in influencing susceptibility to TRAIL-induced apoptosis. nih.gov

Impact on Cancer Cell Survival and Growth Regulation

Contributions to Metabolic Disorders

Dysregulation of this compound metabolism is increasingly linked to the development of metabolic disorders, most notably insulin (B600854) resistance. High concentrations of sphingomyelin, particularly within specialized membrane microdomains known as lipid rafts, have been speculated to contribute to insulin resistance. wikipedia.org

Clinical and metabolomic studies have provided more direct evidence for this association. A study performing non-targeted metabolomics identified palmitoyl (B13399708) sphingomyelin (d18:1/16:0) as one of the most significant metabolites differentiating between insulin-sensitive and insulin-resistant individuals, with higher levels being associated with insulin resistance. nih.gov Another large prospective cohort study found that circulating levels of palmitoyl sphingomyelin were significantly associated with cardiovascular disease in individuals with type 2 diabetes. diabetesjournals.org The plasma concentrations of palmitoyl sphingomyelin were markedly higher in diabetic patients with cardiovascular disease compared to those without. diabetesjournals.org

Further research has solidified this link, showing that elevated plasma levels of palmitoyl sphingomyelin predict a higher 10-year risk of death from cardiovascular disease, particularly in adults with diabetes. nih.govresearchgate.net These findings suggest that this compound is not just a passive membrane component but an active participant in metabolic signaling pathways that, when dysregulated, contribute to insulin resistance and its severe cardiovascular complications. diabetesjournals.orgnih.gov

The table below summarizes key findings linking this compound to insulin resistance and related conditions.

Study Population/ModelKey FindingImplicationReference
Insulin-sensitive vs. Insulin-resistant individuals Palmitoyl sphingomyelin (d18:1/16:0) levels were significantly higher in the insulin-resistant group.This compound is a biomarker for insulin resistance. nih.gov
Individuals with Type 2 Diabetes Circulating palmitoyl sphingomyelin was strongly associated with the presence of cardiovascular disease (CVD).Higher this compound is linked to diabetic cardiovascular complications. diabetesjournals.org
Chinese adults with and without diabetes (Da Qing Diabetes Study) Elevated plasma palmitoyl sphingomyelin levels predicted a higher 10-year risk of CVD death in individuals with diabetes.This compound is a long-term predictor of CVD mortality in diabetic patients. nih.govresearchgate.net

Involvement in Nonalcoholic Steatohepatitis (NASH) Development

This compound, a specific species of sphingomyelin containing palmitic acid, has been implicated in the pathogenesis of nonalcoholic steatohepatitis (NASH), a progressive form of nonalcoholic fatty liver disease (NAFLD). medwave.cl Emerging research suggests that dysregulation of sphingolipid metabolism, including elevated levels of this compound, is a key factor in the transition from simple steatosis to the more severe inflammatory and fibrotic state of NASH. nih.gov

Studies utilizing animal models have demonstrated a clear link between the accumulation of specific lipid species and the development of NASH. In low-density lipoprotein receptor-deficient (LDLR-/-) mice fed a Western diet, a model that mimics human NASH, hepatic levels of palmitoyl-sphingomyelin were found to be significantly enriched. nih.govplos.org This increase was associated with the histological and gene expression features consistent with NASH. nih.gov The accumulation of saturated fatty acids like palmitate, which is incorporated into this compound, is considered a "second hit" in the progression of NAFLD, promoting lipotoxicity, inflammation, and fibrosis. nih.gov

Metabolomic analyses of liver tissues from these animal models have provided detailed insights into the metabolic disturbances associated with NASH. The data consistently show an increase in hepatic this compound alongside other saturated and monounsaturated fatty acids. nih.gov This suggests a broader disruption of lipid homeostasis. The table below summarizes key findings from a metabolomic study on LDLR-/- mice with diet-induced NASH.

Metabolite ClassKey Findings in NASH ModelReference
Sphingolipids Enriched in hepatic palmitoyl-sphingomyelin. nih.govplos.org
Fatty Acids Enriched in saturated and monounsaturated fatty acids. nih.gov
Phosphoglycerolipids Depleted of C20-22 n-3 PUFA-containing species. nih.gov
Oxidized Lipids Enriched in n-6 PUFA-derived oxidized lipids. nih.gov

These findings highlight the complex interplay of different lipid molecules in NASH pathogenesis. The accumulation of this compound, driven by an excess of dietary saturated fats, appears to be a central event that contributes to the cellular stress and inflammatory responses characteristic of NASH.

General Involvement in Neurodegenerative Mechanisms

This compound is increasingly recognized for its role in the complex mechanisms underlying neurodegenerative diseases. mdpi.comfrontiersin.org As a major component of the myelin sheath surrounding neuronal axons and a key constituent of cell membranes, its metabolism is crucial for normal brain function. medchemexpress.commimedb.org Dysregulation of sphingolipid metabolism, leading to altered levels of this compound and its metabolic products like ceramide, has been linked to several neurodegenerative conditions, including Alzheimer's disease and Parkinson's disease. frontiersin.orgresearchgate.net

The brain is a lipid-rich organ, and maintaining the precise balance of different lipid species is essential for neuronal health. d-nb.info this compound is particularly abundant in the brain, and its content has been observed to increase with age in both the cerebral cortex and white matter. nih.gov This age-related change may have implications for the increased vulnerability to neurodegenerative disorders in the elderly.

Research has shown that altered sphingolipid metabolism can contribute to neurodegeneration through several pathways:

Myelin Sheath Integrity: Sphingomyelin is a critical structural component of the myelin sheath, which is essential for rapid nerve impulse transmission. medchemexpress.com Alterations in this compound levels could compromise myelin integrity, leading to neuronal dysfunction.

Signal Transduction: Sphingomyelin and its metabolites are involved in various cell signaling pathways that regulate cell growth, differentiation, apoptosis (programmed cell death), and inflammatory responses. medchemexpress.comd-nb.info Dysregulation of these pathways due to abnormal this compound levels can contribute to neuronal cell death. frontiersin.org

Ceramide Production: The hydrolysis of sphingomyelin by sphingomyelinase enzymes produces ceramide, a bioactive lipid that has been implicated in promoting apoptosis and neuronal loss. frontiersin.orgresearchgate.net An increase in this compound can lead to elevated ceramide levels, thereby contributing to neurodegenerative processes. mdpi.com

Neuroinflammation: Both this compound and its ceramide derivative have been associated with neuroinflammation, a common feature of many neurodegenerative diseases. researchgate.net

A study investigating cerebrospinal fluid (CSF) in Alzheimer's disease cohorts found positive associations between several sphingomyelin species, including this compound (SM-16), and biomarkers of neurodegeneration and neuroinflammation, such as neurofilament light (NfL) and soluble triggering receptor expressed on myeloid cells 2 (sTREM2). researchgate.net However, no significant association was found with direct biomarkers of Alzheimer's pathology like amyloid-beta. This suggests that elevated sphingomyelin levels might be indicative of a more general neurodegenerative and neuroinflammatory process rather than being specific to Alzheimer's disease. researchgate.net

The table below summarizes the association of this compound (and related ceramides) with various neurodegenerative diseases and processes.

Disease/ProcessAssociation with this compound (or Cer-16)Reference
General Neurodegeneration Associated with higher levels of neurofilament light (NfL) in blood. researchgate.net
Neuroinflammation Associated with neuroinflammatory processes. researchgate.net
Alzheimer's Disease Associated with dementia and Alzheimer's disease in some studies. researchgate.net
Parkinson's Disease Associated with Parkinson's disease. researchgate.net
Huntington's Disease Associated with Huntington's disease. researchgate.net

Advanced Methodologies for N Palmitoylsphingomyelin Research

Synthesis and Derivatization Approaches

The ability to chemically synthesize N-Palmitoylsphingomyelin and its derivatives is fundamental to its study. These synthetic approaches provide access to pure compounds and enable the creation of specialized probes for research.

Practical and Stereoselective Synthetic Routes

The chemical synthesis of this compound with high stereoselectivity is crucial for obtaining biologically relevant molecules. Various synthetic strategies have been developed to achieve this, often starting from chiral precursors like L-serine. bas.bgresearchgate.net One common approach involves the acylation of D-erythro-sphingosine with palmitic acid. nih.gov For instance, a method for synthesizing N-palmitoyl-D-erythro-trans-sphingosylphosphorylcholine involves reacting D-erythro-sphingosine with palmitic acid in the presence of a coupling agent like O-benzotriazole-N,N,N′,N′-tetramethyl-uronium-hexafluoro-phosphate. nih.gov Other routes may utilize intermediates such as N-Boc-protected sphingosines. nih.gov

These synthetic methods are not only vital for producing the natural form of the lipid but also for creating analogues with modified acyl chains or headgroups, which are instrumental in structure-function studies. nih.govkcl.ac.uk The development of practical and scalable synthetic routes has been a significant focus, aiming to provide researchers with sufficient quantities of enantiomerically pure this compound for various biophysical and cell biology studies. nih.gov

A key challenge in some synthetic preparations is the potential for epimerization at the C-3 position during acidic deacylation of natural sphingomyelin (B164518), which can lead to contamination with threo isomers. nih.gov To circumvent this, methods have been developed that minimize such side reactions, ensuring the stereochemical integrity of the final product. nih.gov

Development of Fluorescently Labeled Analogs for Research Probes

To visualize and track this compound within cellular membranes, researchers have developed fluorescently labeled analogs. A significant challenge in designing these probes is to ensure that the fluorescent tag does not perturb the natural behavior of the lipid. nih.gov Early fluorescent analogs often involved attaching bulky fluorophores to the acyl chain, which could alter their membrane partitioning and dynamics. nih.gov

More recent approaches focus on attaching hydrophilic fluorophores to the polar phosphocholine (B91661) headgroup via a linker. grantome.comportlandpress.comnih.gov This strategy aims to position the fluorescent moiety away from the hydrophobic core of the membrane, thereby minimizing interference with the lipid's natural interactions and functions. grantome.com For example, fluorophores like ATTO488 and ATTO594 have been conjugated to the sphingomyelin headgroup using a nonaethylene glycol linker. nih.govnih.gov These analogs have been shown to mimic the partitioning behavior of native sphingomyelin in model membranes. nih.govnih.gov

Another strategy involves the use of environmentally sensitive probes like BODIPY (4,4-difluoro-4-bora-3a,4a-diaza-s-indacene), which can be attached to the acyl chain. aalto.fi These probes can provide information about the local lipid packing and phase state of the membrane. aalto.fi The development of these advanced fluorescent probes has been instrumental in studying the dynamics of this compound in lipid rafts and its interactions with other membrane components in living cells. grantome.comportlandpress.com

Probe TypeFluorophoreAttachment SiteKey FeatureReference(s)
Headgroup-labeledATTO488, ATTO594Phosphocholine headgroupMinimally perturbative to membrane behavior nih.govnih.gov
Headgroup-labeledCarboxytetramethylrhodamine (CTMR)Phosphocholine headgroupUsed for single-molecule tracking portlandpress.com
Acyl chain-labeledBODIPYPalmitoyl (B13399708) chainSensitive to membrane packing aalto.fi
Acyl chain-labeledNitrobenzoxadiazole (NBD)Short-chain acyl analogUsed to study metabolism and transport researchgate.netresearchgate.net

Bioorthogonal Labeling Strategies

Bioorthogonal chemistry provides a powerful toolkit for studying this compound in its native environment without introducing bulky fluorescent tags directly. nih.govplos.org These strategies involve introducing a small, chemically unique functional group (a bioorthogonal handle) into the sphingomyelin molecule, which can then be specifically reacted with a complementary probe, often carrying a fluorophore or an affinity tag. core.ac.ukresearchgate.netresearchgate.net

A widely used bioorthogonal reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry". nih.govcore.ac.uk This involves incorporating either an azide (B81097) or an alkyne group into the this compound structure. nih.gov For instance, sphingomyelin derivatives with an alkyne group in the phosphocholine headgroup have been synthesized. nih.gov These can then be "clicked" with an azide-containing fluorophore. To avoid the cytotoxicity of copper, strain-promoted azide-alkyne cycloaddition (SPAAC) has been developed, which uses a strained alkyne that reacts with an azide without a catalyst. nih.gov

Another bioorthogonal strategy is the inverse electron demand Diels-Alder (IEDDA) reaction between a tetrazine and a trans-cyclooctene (B1233481) (TCO). capes.gov.briu.edu This reaction is known for its exceptionally fast kinetics. nih.gov Isocyanides have also been explored as bioorthogonal handles due to their small size and unique reactivity. ahajournals.org These labeling techniques allow for the visualization of sphingolipid metabolism and trafficking with high specificity and temporal control. nih.govcore.ac.uk

Bioorthogonal ReactionReactive GroupsKey FeaturesReference(s)
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)Azide and terminal alkyneHigh efficiency and specificity nih.govcore.ac.uk
Strain-promoted Azide-Alkyne Cycloaddition (SPAAC)Azide and strained alkyneCopper-free, suitable for live-cell imaging nih.gov
Inverse Electron Demand Diels-Alder (IEDDA)Tetrazine and trans-cyclooctene (TCO)Very fast reaction kinetics nih.govcapes.gov.br
Isocyanide-based reactionsIsocyanide and tetrazine or chlorooximeSmall bioorthogonal handle ahajournals.org

Biophysical and Spectroscopic Characterization Techniques

A variety of biophysical and spectroscopic techniques are employed to elucidate the structure and dynamics of this compound in lipid bilayers. These methods provide critical insights into how this lipid organizes itself and interacts with other membrane components.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ²H-NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for studying the structure and dynamics of this compound in membrane environments. grantome.comSolid-state NMR , in particular, provides detailed information at the atomic level. portlandpress.comnih.govnih.gov

²H-NMR (Deuterium NMR) is especially valuable for characterizing the order and dynamics of the acyl chains. nih.govnih.gov By selectively deuterating the palmitoyl chain of this compound (PSM-d₃₁), researchers can measure the quadrupolar splittings, which are directly related to the C-D bond order parameter (S_CD). nih.govnih.gov A higher S_CD value indicates a more ordered and less flexible acyl chain. nih.gov

Studies using ²H-NMR have revealed that in the liquid-crystalline state, the N-acyl chain of this compound is significantly more ordered than the acyl chains of comparable glycerophospholipids like dipalmitoylphosphatidylcholine (DPPC). nih.govnih.govnih.gov For example, at 47°C, the average order parameter () for pure PSM is 0.195, while for DPPC it is 0.169.[24] The addition of cholesterol increases the order of the PSM acyl chains, an effect that can be precisely quantified by ²H-NMR. nih.govacs.orgfigshare.comacs.org These studies have also been instrumental in mapping the phase diagrams of PSM-containing lipid mixtures, identifying regions of liquid-ordered (l_o) and liquid-disordered (l_d) phase coexistence. nih.govacs.orgfigshare.com

Solid-state NMR techniques using other nuclei, such as ³¹P and ¹³C, also provide valuable structural information. nih.govnih.gov ¹³C-MAS NMR can probe the interactions between cholesterol and this compound, helping to determine the solubility limit of cholesterol in sphingomyelin bilayers, which is around 50 mol%. nih.gov ¹⁷O NMR has been used as a novel method to study hydrogen bonding interactions involving the cholesterol hydroxyl group in sphingomyelin-containing bilayers. worktribe.com

NMR TechniqueInformation GainedKey Findings for this compoundReference(s)
²H-NMRAcyl chain order (S_CD), phase behavior, molecular conformationHigher acyl chain order compared to DPPC; cholesterol increases order; mapping of l_o/l_d phase coexistence. nih.govnih.govnih.govacs.orgfigshare.com
Solid-State ¹³C-NMRIntermolecular interactions, phase boundariesCholesterol solubility limit in PSM is ~50 mol%; similar phase boundaries to DPPC. nih.govnih.gov
Solid-State ³¹P-NMRHeadgroup conformation and dynamicsUsed in conjunction with other NMR techniques to characterize bilayer properties. nih.govnih.gov
Solid-State ¹⁷O-NMRHydrogen bondingStronger cholesterol-lipid interactions in sphingomyelin bilayers compared to phosphocholine bilayers. worktribe.com

X-ray Diffraction and Small-Angle Scattering for Bilayer Structure

X-ray diffraction studies on hydrated multilamellar vesicles of pure this compound show distinct structural phases depending on temperature. acs.org Below its main phase transition temperature (T_M ≈ 41°C), at 29°C, it forms a gel phase with a bilayer periodicity (d-spacing) of 73.5 Å and a sharp wide-angle reflection at 4.2 Å, indicative of tightly packed, ordered hydrocarbon chains. acs.org Above the T_M, at 55°C, it transitions to a liquid-crystalline phase with a reduced d-spacing of 66.6 Å and a diffuse wide-angle reflection at 4.6 Å, characteristic of disordered chains. acs.org

The interaction of this compound with cholesterol has been extensively studied using these techniques. nih.govkcl.ac.ukacs.org The addition of cholesterol leads to the formation of a liquid-ordered (l_o) phase, which abolishes the sharp chain-melting transition. acs.org Synchrotron X-ray diffraction has even revealed the coexistence of two distinct bilayer structures in equimolar mixtures of PSM and cholesterol, differing in their transbilayer phosphate-phosphate distance. nih.govkcl.ac.uk

Small-angle X-ray scattering (SAXS) is particularly useful for studying the structure of unilamellar vesicles and for analyzing complex lipid mixtures that mimic biological membranes. bas.bgnih.govproceedings.science SAXS can distinguish between different coexisting lamellar phases in ternary mixtures of sphingomyelin, phosphatidylcholine, and cholesterol, which are often used as models for lipid rafts. nih.govresearchgate.net By analyzing the SAXS profiles, researchers can determine the lamellar repeat spacings and bilayer thicknesses of these different phases, providing insights into how this compound contributes to the formation of ordered membrane domains. nih.govresearchgate.netcore.ac.uk For instance, SAXS studies have shown that the presence of sphingolipids like GM1 and sphingomyelin can significantly increase the thickness of model membranes. nih.govresearchgate.net

TechniqueParameter MeasuredFindings for this compound BilayersReference(s)
X-ray DiffractionBilayer d-spacing, acyl chain packingGel phase d-spacing ~73.5 Å; liquid-crystalline phase d-spacing ~66.6 Å; cholesterol induces liquid-ordered phase. acs.org
Small-Angle X-ray Scattering (SAXS)Lamellar repeat spacings, bilayer thickness, electron density profilesIdentification of coexisting bilayer structures in complex lipid mixtures; characterization of lipid raft models. bas.bgnih.govnih.govresearchgate.net

Differential Scanning Calorimetry (DSC) for Thermotropic Analysis

Advanced Microscopy and Imaging Techniques

Epifluorescence and confocal microscopy are fundamental techniques for visualizing the lateral organization of lipids in model membranes and living cells. These methods rely on fluorescently labeled probes that partition into different membrane domains, allowing for the direct observation of phase separation and domain morphology.

In studies of this compound, these techniques are often used with giant unilamellar vesicles (GUVs), which are cell-sized model membranes. By incorporating fluorescent lipid analogs that preferentially partition into either liquid-ordered (Lo) or liquid-disordered (Ld) phases, researchers can visualize the formation of domains enriched in PSM and cholesterol. nih.govresearchgate.net For example, in ternary mixtures of PSM, an unsaturated phospholipid like dioleoylphosphatidylcholine (DOPC), and cholesterol, confocal microscopy can reveal the coexistence of Lo and Ld phases. researchgate.net

The choice of fluorescent probe is critical. Some probes, like certain Bodipy-labeled lipids, are used to visualize specific lipid phases. researchgate.net The non-toxic domains of certain proteins that bind specifically to sphingomyelin, fused to fluorescent proteins, have also been developed as probes to visualize sphingomyelin-enriched domains. riken.jprsc.org For instance, a non-toxic domain of the protein lysenin, which binds to sphingomyelin, can be fused to a photoswitchable fluorescent protein to image sphingomyelin-rich microdomains with super-resolution microscopy. riken.jprsc.org

Confocal microscopy of GUVs has been instrumental in demonstrating that in ternary mixtures of PSM, cholesterol, and palmitoylceramide, there is immiscibility between cholesterol-enriched Lo phases and ceramide-enriched gel-like phases. nih.gov This direct visualization provides crucial evidence for the phase behavior of these complex lipid mixtures. While powerful, a limitation of conventional fluorescence microscopy is that the resolution is diffraction-limited, meaning that domains smaller than ~200-250 nm cannot be resolved. frontiersin.orgmpg.de

Fluorescence Lifetime Imaging (FLIM) is an advanced fluorescence microscopy technique that provides information about the local environment of a fluorescent probe by measuring its fluorescence lifetime—the average time the molecule spends in the excited state before returning to the ground state. The fluorescence lifetime of certain environmentally sensitive probes, known as molecular rotors, is sensitive to the viscosity and order of the surrounding medium. This makes FLIM a powerful tool for mapping membrane order and detecting microdomains in lipid bilayers.

In the context of this compound research, FLIM can be used with probes like Laurdan, whose fluorescence lifetime changes depending on the lipid packing of the membrane. researchgate.net In more ordered membrane environments, such as the Lo phase enriched in PSM and cholesterol, the rotational freedom of the probe is restricted, leading to a longer fluorescence lifetime. Conversely, in less ordered, more fluid environments like the Ld phase, the probe has greater rotational mobility, resulting in a shorter fluorescence lifetime.

By acquiring FLIM data, researchers can generate images where the contrast is based on fluorescence lifetime, providing a quantitative map of membrane order across the sample. This allows for the detection and characterization of lipid microdomains that may not be easily resolvable by conventional intensity-based fluorescence microscopy. FLIM can distinguish between changes in membrane fluidity and changes in cholesterol content by analyzing the fluorescence decay at different emission wavelengths. researchgate.net This technique offers a non-invasive way to probe the biophysical properties of membranes containing PSM in both model systems and living cells.

Cryo-electron tomography (cryo-ET) is a cutting-edge imaging technique that allows for the three-dimensional visualization of cellular structures in a near-native, hydrated state. researchgate.netbiorxiv.org By flash-freezing biological samples, cryo-ET preserves their ultrastructure without the need for chemical fixation or staining, which can introduce artifacts. This technique is increasingly being applied to study the structure of biological membranes in situ, providing unprecedented insights into their organization within the cellular context. biorxiv.orgresearchgate.net

While not yet widely applied specifically to this compound-focused studies, the general application of cryo-ET holds immense promise for this field. Cryo-ET can be used to measure local membrane thickness with high precision. researchgate.netbiorxiv.org Given that membranes enriched in sphingolipids like PSM and cholesterol are known to be thicker than those composed primarily of glycerophospholipids, cryo-ET can be used to identify and map these thicker domains within cellular organelles. biorxiv.orgresearchgate.net

For instance, models of protein sorting in the Golgi apparatus propose that a gradient of membrane thickness, driven by an increase in sphingolipid and sterol content from the cis to the trans-Golgi, plays a key role. biorxiv.orgresearchgate.net Cryo-ET provides a means to directly test this model by measuring membrane thickness across the Golgi cisternae in situ. biorxiv.org Furthermore, cryo-ET can be combined with computational modeling and molecular dynamics simulations to generate detailed structural models of lipid bilayers, including those containing PSM. acs.orgbiorxiv.org This integrated approach can help to correlate the structural features observed by cryo-ET with the molecular organization and dynamics of the lipids. As the technology continues to advance, cryo-ET is poised to provide a wealth of information on the role of this compound in shaping the architecture of cellular membranes.

Live-cell imaging using phase-sensitive fluorescent dyes is a powerful approach to study the dynamic organization and properties of membranes in their native environment. These dyes exhibit changes in their fluorescence properties, such as emission spectrum or lifetime, in response to the local lipid packing and phase state of the membrane. protocols.ionih.gov This allows for the real-time visualization of membrane order and the dynamics of lipid domains.

A prominent example of a phase-sensitive dye is Laurdan. Its emission spectrum shifts from blue in ordered, gel-like phases to green in disordered, liquid-crystalline phases. researchgate.netnih.gov This solvatochromic shift is quantified by the Generalized Polarization (GP) value, which provides a ratiometric measure of membrane order. researchgate.netprotocols.io Another widely used dye is di-4-ANEPPDHQ, which shows red-shifted emission in more disordered phases and can be used with standard confocal microscopy. protocols.ionih.gov Studies have shown that Laurdan and di-4-ANEPPDHQ can report on different aspects of the membrane environment, with Laurdan being more sensitive to temperature-induced changes in fluidity and di-4-ANEPPDHQ being more sensitive to cholesterol content. nih.gov

In the context of this compound research, these dyes are invaluable for studying the formation and properties of Lo domains, which are rich in PSM and cholesterol. By labeling living cells with these probes, researchers can map the distribution of membrane order across the plasma membrane and internal organelles. f1000research.com This can reveal how cellular processes, signaling events, or the introduction of drugs affect the organization of PSM-containing domains.

Recent developments have led to new fluorescent probes, such as the PY series (e.g., PY3304, PY3174, PY3184), which are also sensitive to membrane lipid order and can be used for live-cell imaging. nih.gov These tools, combined with advanced microscopy techniques like confocal and two-photon microscopy, enable the dynamic and quantitative assessment of the role of this compound in membrane organization and function in living systems. researchgate.netprotocols.io

In Situ Structural Biology via Cryo-Electron Tomography (General Application)

Computational and Simulation Approaches

Modern research into this compound (PSM) increasingly relies on sophisticated computational and simulation methodologies. These in silico techniques provide a powerful lens to examine the molecular-level intricacies of PSM behavior within complex biological systems, offering insights that are often difficult to obtain through experimental methods alone.

Molecular Dynamics (MD) Simulations of this compound in Membrane Systems

Molecular dynamics (MD) simulations have become an indispensable tool for elucidating the structural and dynamic properties of this compound in lipid bilayers. nih.govarxiv.orgresearchgate.net These simulations model the interactions between individual atoms over time, allowing researchers to observe the behavior of PSM molecules within a simulated membrane environment. By employing force fields like CHARMM36 and GROMOS, scientists can conduct systematic comparisons between PSM-containing membranes and other phospholipid bilayers, such as those composed of dipalmitoylphosphatidylcholine (DPPC). nih.govnih.gov

Atomistic MD simulations have provided key insights into the unique characteristics of PSM bilayers. nih.govresearchgate.net For instance, simulations have revealed that the strong hydrogen-bonding capabilities of PSM, stemming from its sphingosine (B13886) backbone, lead to significant structural alterations in the polar headgroup and interfacial regions of the membrane when compared to glycerophospholipids like DPPC. nih.gov This hydrogen bonding network is also a crucial factor in the dynamics of PSM bilayers, markedly suppressing lateral and rotational diffusion. nih.gov

MD simulations have been instrumental in characterizing various properties of PSM-containing membranes:

Area per Molecule: Simulations have determined the average area occupied by a single PSM molecule in a bilayer, a fundamental parameter for understanding membrane packing. For example, in one study, the area per PSM molecule equilibrated to approximately 0.52 ± 0.01 nm². nih.gov

Acyl Chain Order: The simulations consistently show a high degree of order in the acyl chains of PSM, contributing to the condensed nature of PSM-rich membrane domains. nih.govresearchgate.net

Free Volume: Atomic-scale MD simulations have been used to study the distribution of free volume, or voids, within PSM bilayers. These studies have found that PSM bilayers have a significantly larger free volume fraction in the center of the bilayer compared to DPPC bilayers, while the headgroup and acyl chain regions are more tightly packed. softsimu.net

Interactions with Other Lipids: MD simulations have been used to model complex, multi-component bilayers containing PSM, cholesterol, and other phospholipids (B1166683) like 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphatidylcholine (POPC). ingentaconnect.com These simulations reveal favorable interactions between PSM and cholesterol, supported by hydrogen bonds, which are thought to be a driving force in the formation of lipid rafts. nih.gov In ternary mixtures, PSM molecules have been observed to form large, anisotropic, chain-like clusters. nih.gov

Table 1: Key Findings from MD Simulations of this compound.
Property InvestigatedKey FindingSignificanceReferences
Hydrogen BondingPSM exhibits strong intermolecular hydrogen bonding capabilities.Contributes to structural ordering and suppressed dynamics in PSM-rich membranes. nih.gov
Area Per MoleculeEquilibrates to approximately 0.52 ± 0.01 nm².Provides a fundamental measure of lipid packing density. nih.gov
Acyl Chain OrderPSM acyl chains show a high degree of order.Leads to more condensed and less fluid membrane domains. nih.govresearchgate.net
Free Volume DistributionLarger free volume in the bilayer center, but smaller in headgroup/acyl chain regions compared to DPPC.Impacts the permeation of small molecules across the membrane. softsimu.net
Interaction with CholesterolFavorable interactions are supported by hydrogen bonds.Explains the preferential association of PSM and cholesterol in lipid rafts. nih.gov

Application of Machine Learning in Lipidomics and Membrane Analysis

The integration of machine learning with lipidomics and membrane analysis is an emerging field with the potential to revolutionize our understanding of sphingolipid metabolism and its role in health and disease. nih.govnih.govfrontiersin.org Machine learning algorithms can identify complex patterns and predictive biomarkers from large and complex lipidomics datasets that may be missed by traditional statistical methods. nih.gov

In the context of sphingolipid research, machine learning has been applied to:

Identify Biomarker Signatures: Machine learning models, such as LASSO (Least Absolute Shrinkage and Selection Operator) and Random Forest, have been used to analyze large sets of sphingolipid data from patient samples to identify a smaller subset of lipids that are highly predictive of disease states, like coronary artery disease. nih.gov

Develop Predictive Risk Scores: By analyzing sphingolipidomic data, machine learning algorithms can generate novel risk scores for diseases that outperform traditional markers. nih.gov

Characterize Lipid Migration: Supervised machine learning algorithms have been developed to analyze data from MD simulations, characterizing the migration of individual lipid molecules, including PSM, between different membrane domains. nih.gov For example, one study used this approach to observe the infiltration of polyunsaturated phospholipids into ordered, raft-like domains composed of PSM and cholesterol. nih.gov

Understand Disease Mechanisms: By identifying key lipid mediators, machine learning can provide insights into the molecular mechanisms of diseases. For instance, in studies of paclitaxel-induced neuropathy, machine learning identified sphinganine-1-phosphate as a key lipid marker, suggesting its involvement in the disease process. elifesciences.org

The application of machine learning to this compound research, while still in its early stages, holds great promise for identifying its specific roles in complex biological processes and for discovering its potential as a biomarker.

Enzymatic Assay Development

The study of enzymes that metabolize this compound, particularly sphingomyelinases, is crucial for understanding its biological functions and its role in disease. The development of robust and efficient enzymatic assays is therefore a key area of research.

High-Throughput Assays for Sphingomyelinase Activity

High-throughput screening (HTS) assays are essential for the discovery of novel inhibitors and activators of sphingomyelinase. These assays allow for the rapid testing of large compound libraries. A significant advancement in this area has been the development of HTS assays that utilize the natural substrate, sphingomyelin, in a miniaturized format, such as 1,536-well plates. nih.govnih.gov

One such assay employs a coupled enzyme system to detect the product of sphingomyelinase activity, phosphocholine. nih.gov The principle of this assay is as follows:

Sphingomyelinase cleaves sphingomyelin to produce ceramide and phosphocholine.

Alkaline phosphatase then hydrolyzes phosphocholine to choline (B1196258) and phosphate (B84403).

Choline is subsequently oxidized by choline oxidase, producing hydrogen peroxide (H₂O₂).

Finally, in the presence of horseradish peroxidase (HRP), the H₂O₂ reacts with a profluorescent dye, such as Amplex Red, to generate a highly fluorescent product (resorufin), which can be readily quantified. nih.gov

This assay has been shown to be robust, with a good signal-to-basal ratio, making it suitable for large-scale compound screening. nih.govnih.gov Other approaches include using fluorescently labeled sphingomyelin analogues as substrates or liposome-based assays where the disruption of the liposome (B1194612) by sphingomyelinase activity leads to a detectable signal. acs.orgacs.org

Table 2: Comparison of High-Throughput Sphingomyelinase Assay Methodologies.
Assay TypePrincipleAdvantagesReferences
Coupled Enzyme Assay (Natural Substrate)Detects phosphocholine product via a series of enzymatic reactions leading to a fluorescent signal.Uses the natural substrate, high-throughput adaptable (1,536-well format), robust signal. nih.govnih.gov
Ratiometric Fluorescent Nanoliposome ProbeEncapsulation of two fluorochromes in a sphingomyelin-based liposome; SMase activity leads to a change in the fluorescence ratio.High selectivity and sensitivity, biocompatible. acs.org
Liposome-Cysteine-AuNP AssaySMase-triggered release of cysteine from sphingomyelin-based liposomes causes gold nanoparticle (AuNP) aggregation, leading to a colorimetric change.Highly sensitive, rapid, colorimetric detection (naked-eye). acs.org

Model Systems for In Vitro Biophysical and Biochemical Studies

To investigate the intrinsic biophysical and biochemical properties of this compound, researchers utilize well-defined model membrane systems. These artificial systems allow for the systematic study of PSM's behavior in a controlled environment, free from the complexity of a native cell membrane.

Artificially Reconstituted Lipid Bilayers (e.g., LUVs, GUVs)

Artificially reconstituted lipid bilayers are a cornerstone of in vitro studies on this compound. These model membranes can be created with a defined lipid composition, allowing for precise control over the experimental conditions. Two common types of vesicles used are:

Large Unilamellar Vesicles (LUVs): These are vesicles with a single lipid bilayer, typically 100-400 nm in diameter. LUVs are often used in ensemble measurements, such as fluorescence spectroscopy and calorimetry, to study the collective properties of a large population of vesicles. For example, LUVs have been used to study the interaction of PSM with fluorescent probes and to investigate the organization-dependent interactions of PSM with proteins. nih.gov

Giant Unilamellar Vesicles (GUVs): GUVs are significantly larger, with diameters ranging from 5 to 100 µm. universiteitleiden.nl Their size makes them amenable to direct visualization using optical microscopy techniques, such as confocal fluorescence microscopy. universiteitleiden.nlunina.it This allows for the observation of phase separation and domain formation in real-time within a single vesicle. GUVs composed of PSM and other lipids have been used to visualize the formation of lipid domains and to study the effects of proteins and peptides on membrane structure. nih.govunina.it

These model systems have been instrumental in a wide range of biophysical studies on PSM, including:

Phase Behavior and Domain Formation: Differential scanning calorimetry (DSC) and X-ray diffraction studies on multilamellar vesicles of pure PSM have characterized its chain-melting transition. acs.org When mixed with other lipids like DPPC or cholesterol, these techniques, along with fluorescence microscopy of GUVs, can reveal miscibility, phase separation, and the formation of liquid-ordered domains. nih.govacs.org

Interaction with Cholesterol: The interaction between PSM and cholesterol has been extensively studied in reconstituted bilayers. DSC measurements show that the addition of cholesterol to PSM bilayers progressively broadens and eventually eliminates the main phase transition, indicative of a strong interaction that modulates the physical state of the membrane. acs.org

Lipid Conformation and Dynamics: Techniques like deuterium (B1214612) nuclear magnetic resonance (²H-NMR) spectroscopy on macroscopically aligned bilayers of selectively deuterated PSM have provided detailed information about the conformation of the PSM backbone and the order of its acyl chains. nih.govnih.gov These studies have shown that the N-acyl chain of PSM is significantly more ordered than the chains of many glycerophospholipids. nih.govnih.gov

By using these well-defined model systems, researchers can systematically dissect the contributions of this compound to the structure, dynamics, and organization of lipid membranes.

Lipid Monolayer Systems

Lipid monolayer systems, formed at an air-water interface, serve as powerful models to investigate the physicochemical properties and interactions of this compound (PSM) in a simplified, two-dimensional environment. These systems allow for precise control over molecular packing and surface pressure, mimicking the lateral pressures found in biological membranes. mdpi.com

Brewster angle microscopy and Langmuir balance techniques are frequently employed to study PSM-containing monolayers. mpg.de Research has shown that pure PSM monolayers form stable, finger-like domains, indicating a high degree of molecular ordering. mpg.de The introduction of other lipids, such as 1-palmitoyl-2-oleoyl-phosphatidylcholine (POPC), into PSM monolayers leads to non-ideal mixing behavior. mpg.de Specifically, small amounts of POPC can be incorporated into the PSM matrix, but higher concentrations disrupt the ordered packing. mpg.de Conversely, even small amounts of PSM can significantly alter the properties of a POPC monolayer. mpg.de

The interaction of PSM with cholesterol is a key area of investigation using monolayer systems. These studies have demonstrated that PSM and cholesterol interact favorably, leading to the formation of condensed, ordered domains. mdpi.commdpi.com The presence of cholesterol in PSM monolayers increases their stability and resistance to penetration by detergents like Triton X-100. researcher.liferesearchgate.netacs.org The rate of cholesterol desorption from PSM monolayers is slower compared to that from dipalmitoylphosphatidylcholine (DPPC) monolayers, suggesting a stronger interaction between PSM and cholesterol. researchgate.net

The influence of the lipid backbone structure on these interactions is also a subject of study. The amide-linked acyl chain and the hydroxyl group in the sphingosine backbone of PSM are crucial for its strong interactions with cholesterol, which are mediated by hydrogen bonding. mpg.deresearchgate.net These interactions are fundamental to the formation of liquid-ordered (Lo) phases, which are characteristic of lipid rafts in cell membranes. mdpi.comfrontiersin.org

Table 1: Key Findings from Lipid Monolayer Studies of this compound
ParameterObservationSignificanceReferences
Domain Formation (Pure PSM)Forms stable, finger-like domains with distinct internal organization.Indicates high degree of molecular order and anisotropic orientation of acyl chains. mpg.de
Mixing with POPCNon-ideal mixing behavior observed. Higher concentrations of POPC decrease domain size.Demonstrates the influence of lipid composition on membrane organization. mpg.de
Interaction with CholesterolFavorable interactions leading to condensed, ordered domains.Highlights the role of PSM in forming lipid rafts through strong association with cholesterol. mdpi.commdpi.com
Detergent ResistanceInclusion of cholesterol in PSM monolayers increases resistance to Triton X-100 penetration.Suggests that PSM/cholesterol domains contribute to membrane stability. researcher.liferesearchgate.netacs.org
Cholesterol DesorptionSlower desorption of cholesterol from PSM monolayers compared to DPPC monolayers.Indicates a stronger, more stable interaction between PSM and cholesterol. researchgate.net

Chemically Simplified Membrane Environments

To bridge the gap between simple monolayer systems and complex cellular membranes, researchers utilize chemically simplified membrane environments such as giant unilamellar vesicles (GUVs) and supported lipid bilayers (SLBs). These models allow for the investigation of this compound (PSM) behavior in a three-dimensional bilayer context, which more closely resembles the native state of cell membranes. mdpi.comnih.gov

GUVs, which are cell-sized vesicles, are particularly useful for visualizing lipid domains and phase separation using fluorescence microscopy. mdpi.comnih.gov Studies using GUVs composed of PSM, an unsaturated phosphatidylcholine, and cholesterol have been instrumental in demonstrating the formation of liquid-ordered (Lo) and liquid-disordered (Ld) phase coexistence. osti.gov These models have confirmed that PSM, in conjunction with cholesterol, readily forms Lo domains, which are considered models for lipid rafts. osti.gov The presence of PSM in these vesicles can also influence the effects of enzymes like phospholipase C. For instance, the presence of PSM in 1-stearoyl-2-oleoyl-sn-glycero-3-phosphocholine (B1263167) (SOPC) GUVs did not alter the hydrolytic action of phospholipase C that leads to vesicle shrinkage. nih.gov

Supported lipid bilayers, formed on a solid substrate, are amenable to surface-sensitive techniques like atomic force microscopy (AFM) and force spectroscopy. unlp.edu.ar These methods provide high-resolution information about the topography and nanomechanical properties of PSM-containing domains. unlp.edu.ar For example, AFM has been used to study asymmetric SLBs where PSM was incorporated into the outer leaflet, mimicking the asymmetric distribution of lipids in the plasma membrane. unlp.edu.ar These studies revealed that asymmetric Lo domains containing PSM were smaller and more interconnected compared to symmetric domains. unlp.edu.ar

Atomistic molecular dynamics simulations provide further insights into the behavior of PSM in hydrated bilayer environments. aip.org These simulations have shown that PSM bilayers are highly ordered and that the presence of molecules like ethanol (B145695) can disrupt this order, increase the lateral expansion of the bilayer, and enhance the permeation of water into the hydrophobic core. aip.org In contrast, other small molecules like acetone (B3395972) and dimethyl sulfoxide (B87167) (DMSO) can enhance the stability of the PSM bilayer at higher concentrations. aip.org

Table 2: Research Findings in Chemically Simplified Membrane Environments
Model SystemTechniqueKey FindingReferences
Giant Unilamellar Vesicles (GUVs)Fluorescence MicroscopyPSM, with cholesterol, promotes the formation of liquid-ordered (Lo) domains, modeling lipid rafts. osti.gov
GUVsPhase Contrast and Fluorescence MicroscopyThe presence of PSM did not affect the outcome of phospholipase C-induced shrinkage of SOPC vesicles. nih.gov
Supported Lipid Bilayers (SLBs)Atomic Force Microscopy (AFM), Force SpectroscopyAsymmetric PSM-containing Lo domains are smaller and more interconnected than symmetric domains. unlp.edu.ar
Hydrated BilayerMolecular Dynamics SimulationsEthanol disrupts PSM bilayer order, while acetone and DMSO can enhance stability at high concentrations. aip.org

Cellular and Organismal Research Models for Functional Investigations

Mammalian Cell Culture Systems (e.g., Fibroblasts, Cancer Cell Lines, Immune Cells)

Mammalian cell culture systems are indispensable for investigating the functional roles of this compound (PSM) in a biological context. nih.gov These models, which include fibroblasts, various cancer cell lines, and immune cells, allow for the study of how PSM influences cellular processes such as signaling, membrane trafficking, and cell survival. frontiersin.orgnih.govfrontiersin.orgnumberanalytics.com

In fibroblasts, high-resolution imaging mass spectrometry has been used to map the distribution of metabolically labeled sphingolipids. nih.gov These studies revealed that sphingolipids, including PSM, are not uniformly distributed but are enriched in microdomains of approximately 200 nm in diameter, which cluster into larger patches. nih.gov The integrity of these domains was found to be dependent on the actin cytoskeleton and was perturbed by cholesterol depletion. nih.gov

Research on cancer cell lines has highlighted the importance of sphingomyelin levels in malignancy and therapeutic response. pnas.org For example, some human cancer cells exhibit markedly lower levels of sphingomyelin compared to non-tumor cells. pnas.org The antitumor compound 2-hydroxyoleic acid has been shown to increase sphingomyelin mass in cancer cells, which is associated with an alteration in the localization of proteins involved in apoptosis and differentiation. pnas.org This suggests that modulating sphingomyelin levels could be a therapeutic strategy. pnas.org In liver cancer cells, co-culture with fibroblasts can influence the expression of markers associated with cancer stem cells and inflammation, highlighting the role of the tumor microenvironment in modulating lipid-dependent cellular characteristics. medsci.org

In the context of the immune system, lipids, including sphingolipids, are critical for modulating immune cell function and responses. numberanalytics.comnumberanalytics.com Sphingolipids are involved in signaling pathways that regulate immune cell survival, apoptosis, and trafficking. numberanalytics.comnumberanalytics.com While specific studies focusing solely on this compound in immune cells are part of a broader research area, the general understanding is that the formation of sphingolipid-rich membrane domains is crucial for the organization of signaling complexes on the surface of immune cells. numberanalytics.com

Table 3: Functional Investigations of this compound in Mammalian Cell Cultures
Cell TypeKey Research FindingImplicationReferences
FibroblastsSphingolipids are organized into cytoskeleton-dependent microdomains.Provides evidence for a distinct type of membrane domain organization beyond simple lipid rafts. nih.gov
Cancer Cells (Glioma)Lower sphingomyelin levels compared to non-tumor cells; treatment with 2-hydroxyoleic acid increases sphingomyelin levels.Suggests a role for sphingomyelin in tumorigenesis and as a potential therapeutic target. pnas.org
Liver Cancer CellsCo-culture with fibroblasts alters cancer stem cell and inflammatory markers.Demonstrates the influence of the cellular microenvironment on lipid-related cancer cell phenotypes. medsci.org
Immune CellsSphingolipids are involved in signaling pathways that regulate immune cell survival and function.Highlights the importance of sphingolipid metabolism and membrane organization in immunity. numberanalytics.comnumberanalytics.com

Model Organisms (e.g., Zebrafish Embryos for Membrane Studies)

The zebrafish (Danio rerio) embryo has emerged as a valuable vertebrate model organism for in vivo studies of membrane biology and lipid function during development. mdpi.comfrontiersin.org Its optical transparency allows for real-time imaging of cellular and subcellular processes in a living animal. frontiersin.org While research specifically targeting this compound in zebrafish is still developing, the model is widely used to study fundamental aspects of membrane dynamics, which are relevant to sphingolipid function.

Zebrafish embryos are used to investigate the effects of chemical exposure on development, including impacts on cell membranes. mdpi.com For instance, studies on the toxicity of various compounds assess endpoints such as membrane integrity, which can be affected by alterations in lipid composition. mdpi.comeuropa.eu The chorion, the outer membrane of the embryo, and the membranes of the embryonic cells present barriers to chemical uptake, and their properties are subjects of investigation. mdpi.comeuropa.eu

The study of epiboly, a critical stage of zebrafish gastrulation involving massive cell movements, provides a platform to understand the role of membrane mechanics and dynamics in a developmental context. mdpi.com Techniques like electrorotation can be used to probe the dielectric properties of the embryo's membranes during these processes. mdpi.com

Furthermore, the zebrafish is a powerful model for studying angiogenesis, the formation of new blood vessels, a process heavily dependent on cell-cell interactions and membrane signaling events that can be influenced by lipid rafts. frontiersin.org The high degree of conservation in vascular development pathways between zebrafish and humans makes it a relevant system for understanding the in vivo roles of lipids like PSM in these complex biological processes. frontiersin.org Although direct studies on PSM's role in zebrafish development are not extensively documented in the provided context, the model system offers significant potential for future investigations into the in vivo functions of this important sphingolipid.

Q & A

Q. How should researchers address variability in this compound quantification across mass spectrometry platforms?

  • Methodological Answer : Use internal standards (e.g., deuterated this compound) for isotope dilution calibration. Cross-validate with orthogonal methods like 31^{31}P-NMR. Report coefficients of variation (CV) for inter-lab comparisons and adhere to METLIN database annotation standards .

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